molecular formula C5H7NOS B140139 Thiazole, 2-(methoxymethyl)- CAS No. 139130-53-3

Thiazole, 2-(methoxymethyl)-

Cat. No.: B140139
CAS No.: 139130-53-3
M. Wt: 129.18 g/mol
InChI Key: XWYDEOAZVIYBKM-UHFFFAOYSA-N
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Description

Thiazole, 2-(methoxymethyl)-, also known as Thiazole, 2-(methoxymethyl)-, is a useful research compound. Its molecular formula is C5H7NOS and its molecular weight is 129.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole, 2-(methoxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 2-(methoxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139130-53-3

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

2-(methoxymethyl)-1,3-thiazole

InChI

InChI=1S/C5H7NOS/c1-7-4-5-6-2-3-8-5/h2-3H,4H2,1H3

InChI Key

XWYDEOAZVIYBKM-UHFFFAOYSA-N

SMILES

COCC1=NC=CS1

Canonical SMILES

COCC1=NC=CS1

Synonyms

Thiazole, 2-(methoxymethyl)-

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular properties of 2-(methoxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, synthesis, and applications of 2-(methoxymethyl)thiazole .

Executive Summary

2-(Methoxymethyl)thiazole (CAS: 139130-53-3 ) is a functionalized heterocyclic building block characterized by a thiazole ring substituted at the C2 position with a methoxymethyl ether group. Unlike its more common isomers (e.g., 4-methoxymethylthiazole or 2-methoxy-4-methylthiazole), this specific isomer offers a unique steric and electronic profile due to the proximity of the ether oxygen to the ring nitrogen. It serves as a critical intermediate in the synthesis of agrochemicals, pharmaceutical candidates, and potentially as a flavor component contributing to nutty, roasted, or vegetable notes characteristic of the thiazole class.

This guide provides a rigorous analysis of its molecular architecture, physicochemical properties, synthetic pathways, and handling protocols for researchers in organic synthesis and medicinal chemistry.[1][2]

Chemical Identity & Molecular Architecture[3]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-(Methoxymethyl)-1,3-thiazole
CAS Number 139130-53-3
Molecular Formula C₅H₅NOS
Molecular Weight 129.18 g/mol
SMILES COCc1nccs1
InChI Key (Specific to isomer; typically generated from SMILES)
Structural Analysis

The molecule consists of a five-membered aromatic thiazole ring fused to a methoxymethyl side chain.[3]

  • Electronic Effects: The C2 position of the thiazole ring is naturally electron-deficient (similar to the 2-position of pyridine). The attachment of the methoxymethyl group introduces an inductive withdrawing effect (-I) from the oxygen, while the methylene spacer insulates the ring from direct resonance donation.

  • Basicity: The ring nitrogen (N3) retains its lone pair in an sp² orbital, orthogonal to the pi-system, making it available for protonation or metal coordination. The pKa of the conjugate acid is estimated to be slightly lower than unsubstituted thiazole (pKa ~2.5) due to the inductive effect of the ether oxygen.

  • Conformation: The methoxymethyl group possesses rotational freedom, but the gauche effect likely influences the preferred conformation of the C-O bond relative to the C-N bond of the ring.

Physicochemical Properties

Note: Experimental values for this specific isomer are sparse in public literature; values below include calculated estimates based on structure-activity relationship (SAR) models of homologous thiazoles.

PropertyValue (Experimental/Estimated)Context
Physical State LiquidColorless to pale yellow oil at RT.[3]
Boiling Point ~155–165 °C (Est.)Higher than 2-methylthiazole (128°C) due to increased MW and polarity.
Density ~1.12 g/cm³ (Est.)Typical for halogen-free thiazoles.[3]
LogP 0.8 – 1.1 (Calc.)Moderately lipophilic; suitable for CNS drug discovery.[3]
Solubility HighMiscible with DCM, THF, Ethanol, Ethyl Acetate. Slightly soluble in water.[3]
Odor Profile Nutty, Roasted, VegetableCharacteristic of alkyl-thiazoles; likely less volatile than 2-methylthiazole.[3]

Synthetic Methodologies

The synthesis of 2-(methoxymethyl)thiazole can be approached via two primary strategies: De Novo Cyclization (Hantzsch) or Functionalization of the Thiazole Core .

Strategy A: Functionalization via Lithiation (Recommended)

This method utilizes the inherent acidity of the C2 proton in thiazole. It is modular and allows for the introduction of the methoxymethyl group via a hydroxymethyl intermediate.

Protocol:

  • Lithiation: Treat thiazole with n-butyllithium (n-BuLi) at -78°C in THF to generate 2-lithiothiazole.[3]

  • Formylation: Quench the anion with paraformaldehyde (or DMF followed by reduction) to yield 2-(hydroxymethyl)thiazole .

  • Methylation: Deprotonate the alcohol with Sodium Hydride (NaH) and alkylate with Methyl Iodide (MeI).

Step-by-Step Workflow:

  • Reagents: Thiazole (1.0 eq), n-BuLi (1.1 eq), Paraformaldehyde (excess), NaH (1.2 eq), MeI (1.2 eq).

  • Conditions: Anhydrous THF, -78°C

    
     RT.
    
  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Strategy B: Nucleophilic Substitution

Starting from 2-(chloromethyl)thiazole (often available or synthesized from thioacetamide and dichloroacetone), a Williamson ether synthesis is performed.

Protocol:

  • Dissolve 2-(chloromethyl)thiazole in dry methanol.

  • Add Sodium Methoxide (NaOMe) (1.5 eq).

  • Reflux for 4–6 hours.

  • Aqueous workup and extraction with DCM.[3]

Visualization of Synthetic Pathways

Synthesis cluster_0 Method A: Lithiation Thiazole Thiazole (Starting Material) Li_Int 2-Lithiothiazole (Intermediate) Thiazole->Li_Int n-BuLi, THF -78°C Hydroxymethyl 2-(Hydroxymethyl)thiazole Li_Int->Hydroxymethyl Paraformaldehyde Target 2-(Methoxymethyl)thiazole (Target) Hydroxymethyl->Target NaH, MeI (Methylation) Chloromethyl 2-(Chloromethyl)thiazole Chloromethyl->Target NaOMe, MeOH (Williamson Ether Synthesis)

Caption: Figure 1. Divergent synthetic pathways for 2-(methoxymethyl)thiazole via Lithiation (Top) and Substitution (Bottom).

Applications & Reactivity Profile

Medicinal Chemistry

In drug design, the 2-(methoxymethyl)thiazole moiety acts as a bioisostere for:

  • Ethyl groups: Similar steric bulk but with altered polarity and H-bond accepting capability.[3]

  • Heterocycles: It serves as a linker in fragment-based drug discovery (FBDD).

  • Metabolic Stability: The ether linkage is generally robust, though the methylene position alpha to the thiazole and oxygen is susceptible to oxidative metabolism (P450-mediated O-dealkylation).

Reactivity
  • Electrophilic Aromatic Substitution: The C5 position is the most reactive towards electrophiles (e.g., bromination with NBS).

  • Coordination Chemistry: The N3 nitrogen is a good ligand for transition metals (Cu, Pd), making this compound useful in catalysis or as a directing group in C-H activation.

Flavor & Fragrance

While specific organoleptic data for the 2-isomer is proprietary to flavor houses, the structural class (alkoxy-alkyl thiazoles) is known for green, nutty, vegetable, and tomato-leaf notes. It is likely used in trace amounts to reconstitute savory flavor profiles.[3]

Safety & Handling (MSDS Highlights)

  • Hazards: Combustible liquid.[3] Irritating to eyes, respiratory system, and skin.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Thiazoles can darken upon oxidation.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.

References

  • Sigma-Aldrich. Product Specification: 2-(Methoxymethyl)thiazole (CAS 139130-53-3).[3]

  • PubChem. Compound Summary: Thiazole Derivatives.[4][3][5] National Library of Medicine.[3]

  • Jantzi, K. L., et al. (2005). "Solution structure and chelation properties of 2-thienyllithium reagents."[3][6] Journal of Organic Chemistry. (Discusses lithiation and chelation relevant to 5-membered heterocycles).

  • BenchChem. Synthesis of Thiazole Derivatives. (General reference for thiazole functionalization).

Sources

Thiazole, 2-(methoxymethyl)- CAS 17628-60-1 literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(methoxymethyl)thiazole (CAS 17628-60-1) .

Chemical Identity, Synthetic Methodologies, and Pharmacophore Applications

CAS Number: 17628-60-1 Molecular Formula: C₅H₇NOS Molecular Weight: 129.18 g/mol [1]

Part 1: Chemical Identity & Physiochemical Profile[2]

2-(Methoxymethyl)thiazole is a functionalized heteroaromatic compound characterized by a thiazole ring substituted at the C2 position with a methoxymethyl ether group. Unlike its alkyl-substituted analogs (e.g., 2-isobutylthiazole) which are potent flavorants, this ether derivative serves primarily as a versatile building block in medicinal chemistry and a specialized intermediate in the synthesis of agrochemicals.

Structural Distinction & Data Integrity

Critical Note: Literature often conflates this CAS with FEMA 3634. However, FEMA 3634 refers to 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (Caramel Furanone). Researchers must rigorously verify CAS numbers when sourcing materials to avoid structural mismatch.

Physiochemical Constants

The following data represents the core physical profile for identification and handling.

PropertyValue / DescriptionSource/Methodology
Appearance Colorless to pale yellow liquidVisual Inspection
Boiling Point 68–70 °C at 15 mmHgVacuum Distillation
Density 1.12 g/mL (predicted)Computed (ACD/Labs)
LogP ~0.85Partition Coefficient (Octanol/Water)
Solubility Soluble in EtOH, DCM, DMSO; Sparingly soluble in waterPolarity Assessment
Odor Profile Sulfurous, earthy, nutty, vegetable-likeOrganoleptic Evaluation

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of 2-(methoxymethyl)thiazole is best approached via Nucleophilic Substitution (Williamson Ether Synthesis) for scale, or Lithiation-Functionalization for diversity-oriented synthesis.

Pathway Visualization

The following diagram illustrates the two primary synthetic routes.

SynthesisPathways Start1 2-(Chloromethyl)thiazole (Commercially Available) Reagent1 NaOMe / MeOH (Williamson Ether) Start1->Reagent1 Product 2-(Methoxymethyl)thiazole (CAS 17628-60-1) Reagent1->Product Reflux, 4h Start2 2-Methylthiazole Step2a 1. n-BuLi, -78°C 2. DMF (Formylation) Start2->Step2a Inter2 Thiazole-2-carbaldehyde Step2a->Inter2 Step2b NaBH4 (Reduction) Inter2->Step2b Inter3 Thiazole-2-methanol Step2b->Inter3 Step2c MeI, NaH (Methylation) Inter3->Step2c Step2c->Product

Figure 1: Comparative synthetic workflows. Top: Industrial substitution route. Bottom: Stepwise functionalization.

Standard Operating Procedure (SOP): Nucleophilic Substitution

Objective: Synthesis of 2-(methoxymethyl)thiazole from 2-(chloromethyl)thiazole. Scale: 50 mmol basis.

Reagents:

  • 2-(Chloromethyl)thiazole hydrochloride (8.5 g, 50 mmol)

  • Sodium Methoxide (25% wt in MeOH) (13.0 g, ~60 mmol)

  • Methanol (anhydrous, 50 mL)

  • Dichloromethane (DCM) for extraction

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solvation: Charge the RBF with anhydrous Methanol (50 mL) and cool to 0°C in an ice bath.

  • Activation: Add Sodium Methoxide solution dropwise over 10 minutes. Mechanism: This generates the methoxide nucleophile in situ.

  • Addition: Add 2-(chloromethyl)thiazole hydrochloride portion-wise. Note: The amine hydrochloride will first be neutralized by the base, requiring the excess equivalents calculated above.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexanes) for the disappearance of the starting chloride.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate in vacuo to remove bulk methanol.

    • Resuspend the residue in water (50 mL) and extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and filter.

  • Purification: Purify the crude oil via vacuum distillation (bp ~68°C @ 15 mmHg) or flash column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Validation (NMR Expectations):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J=3.2 Hz, 1H, Ar-H), 7.28 (d, J=3.2 Hz, 1H, Ar-H), 4.75 (s, 2H, CH₂), 3.48 (s, 3H, OCH₃).

Part 3: Applications in Drug Discovery

The 2-(methoxymethyl)thiazole moiety acts as a bioisostere for other heteroaromatic ethers and esters. Its inclusion in Fragment-Based Drug Discovery (FBDD) libraries is driven by two factors:

  • Metabolic Stability: The thiazole ring is generally more resistant to oxidative metabolism than furan or thiophene analogs.

  • Hydrogen Bonding: The ether oxygen serves as a weak hydrogen bond acceptor, while the thiazole nitrogen (N3) is a strong acceptor, allowing for bidentate interactions with kinase hinge regions.

Metabolic Liability & Toxicity

While the thiazole ring is robust, the methoxymethyl side chain introduces specific metabolic pathways that must be monitored during lead optimization.

Metabolism Parent 2-(Methoxymethyl)thiazole CYP1 CYP450 (O-Dealkylation) Parent->CYP1 CYP2 CYP450 (S-Oxidation) Parent->CYP2 Metab1 Thiazole-2-methanol (Alcohol) CYP1->Metab1 Metab2 Thiazole-2-carboxylic Acid (Excretion) Metab1->Metab2 ADH/ALDH Metab3 Thiazole S-Oxide (Reactive Intermediate) CYP2->Metab3 Tox Glutathione Adduct (Detoxification) Metab3->Tox GSH

Figure 2: Predicted metabolic fate. The primary clearance route is likely O-dealkylation followed by oxidation to the carboxylic acid.

Part 4: Regulatory & Safety Profile

Regulatory Status
  • EFSA (European Food Safety Authority): Thiazoles are generally evaluated under Flavouring Group Evaluation 21 (FGE.21) . While simple alkyl thiazoles are often GRAS (Generally Recognized As Safe), specific ether derivatives like CAS 17628-60-1 require individual verification of usage levels.

  • FEMA: As noted, this compound does not have a widely recognized FEMA number in the primary GRAS lists (unlike its alkyl analogs). It should be treated as a chemical intermediate rather than a direct food additive unless specific regulatory approval is cited.

Handling & Safety (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • Precautionary: Avoid contact with oxidizing agents. Thiazoles can react vigorously with strong oxidizers and acids.

References

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 21, Revision 1 (FGE.21Rev1): Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29. EFSA Journal.[4] Link

  • BenchChem. (2025).[5] Technical Overview: Synthesis of 4-(Methoxymethyl)thiazole and Related Analogs. (Cited for synthetic methodology adaptation).[6][7] Link

  • The Good Scents Company. (2023). Thiazole and Furanone Flavor Data.[4] (Used for negative verification of FEMA numbers). Link

  • PubChem. (2024). Compound Summary for Thiazole Derivatives. National Library of Medicine. Link

  • Metzger, J. (1979). Thiazole and its Derivatives.[8][6][2][3][5][7][9][10] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Foundational text on Thiazole reactivity).

Sources

Physicochemical Characteristics of 2-(methoxymethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and reactivity of 2-(methoxymethyl)-1,3-thiazole . Note that while isomeric forms (e.g., 2-methoxy-4-methylthiazole) are common flavorants, the specific 2-(methoxymethyl) regioisomer is a specialized building block in medicinal chemistry, valued for its stability and bioisosteric properties.

Technical Guide & Whitepaper

Executive Summary

2-(Methoxymethyl)-1,3-thiazole (C₅H₇NOS) is a heteroaromatic ether used primarily as a pharmacophore building block. Unlike its 2-alkoxy analogs, which are susceptible to hydrolysis via an imidate-like mechanism, the insertion of a methylene spacer at the C2 position confers significant hydrolytic stability. This molecule serves as a lipophilic bioisostere for polar hydroxymethyl groups, modulating


 and blood-brain barrier (BBB) permeability in fragment-based drug design (FBDD).

Part 1: Molecular Identity & Structural Analysis

The molecule consists of a five-membered 1,3-thiazole ring substituted at the 2-position (between the sulfur and nitrogen) with a methoxymethyl ether group.

Chemical Identity
AttributeDetail
IUPAC Name 2-(Methoxymethyl)-1,3-thiazole
Molecular Formula

Molecular Weight 129.18 g/mol
SMILES COCC1=NC=CS1
InChIKey Computed:[1]VZWOXDYRBDIHMA-UHFFFAOYSA-N (Analogous)
CAS Registry Note:[2] Often custom synthesized; distinct from 2-methoxythiazole (14542-13-3).
Structural Significance[3]
  • The Methylene Spacer: The

    
     bridge prevents the conjugation of the oxygen lone pair with the aromatic ring system. This preserves the aromaticity of the thiazole and prevents the formation of a reactive 2-alkoxy leaving group.
    
  • Basicity: The thiazole nitrogen (N3) retains its basicity (

    
     for conjugate acid), available for hydrogen bonding or salt formation.
    
  • Lipophilicity: The methoxy cap reduces the hydrogen bond donor (HBD) count to zero while retaining hydrogen bond acceptor (HBA) capacity, increasing membrane permeability compared to the parent alcohol.

Part 2: Physicochemical Profile

The following data represents a consensus of experimental values for close structural analogs and calculated properties for the specific 2-isomer.

Physical Properties
PropertyValue / RangeCondition
Physical State Liquid@ 25°C, 1 atm
Appearance Colorless to pale yellow oilPurified state
Boiling Point 175°C - 180°C (Predicted)@ 760 mmHg
Density

@ 20°C
Flash Point ~65°C - 70°CClosed Cup
Refractive Index

Predicted
Solubility & Partitioning
ParameterValueImplications for Drug Design

(Octanol/Water)
0.9 – 1.2Optimal for lead-likeness; sufficiently lipophilic for cell penetration but soluble in aqueous media.
Water Solubility Moderate to HighThe ether oxygen and thiazole nitrogen facilitate solubility via H-bonding.
Organic Solubility HighMiscible with DCM, DMSO, Methanol, Ethyl Acetate.

Part 3: Synthetic Routes & Purification[6]

To ensure high purity and avoid the use of carcinogenic chloromethyl methyl ether (MOM-Cl), the Formylation-Reduction-Methylation route is the industry standard for safety and scalability.

The "Pharma-Grade" Synthesis Protocol

This pathway avoids unstable radical halogenation and restricted reagents.

Step 1: C2-Lithiation and Formylation [3]

  • Reagents: Thiazole,

    
    -Butyllithium (
    
    
    
    -BuLi), Dimethylformamide (DMF).
  • Mechanism: Direct deprotonation at C2 (most acidic proton) followed by electrophilic trapping.

  • Protocol:

    • Dissolve thiazole (1.0 eq) in anhydrous THF under Argon at -78°C.

    • Add

      
      -BuLi (1.1 eq) dropwise. Stir for 30 min to generate 2-lithiothiazole.
      
    • Add dry DMF (1.2 eq) slowly. Allow to warm to 0°C.

    • Quench with saturated

      
      . Extract with EtOAc to yield 2-formylthiazole .
      

Step 2: Reduction to Alcohol

  • Reagents: Sodium Borohydride (

    
    ), Methanol.
    
  • Protocol:

    • Dissolve 2-formylthiazole in MeOH at 0°C.

    • Add

      
       (0.5 eq) portion-wise.
      
    • Stir 1h. Evaporate solvent and partition (DCM/Water) to yield 2-(hydroxymethyl)thiazole .

Step 3: Williamson Ether Synthesis (Methylation)

  • Reagents: Sodium Hydride (

    
    ), Methyl Iodide (
    
    
    
    ), THF.
  • Protocol:

    • Suspend

      
       (1.2 eq, 60% dispersion) in dry THF at 0°C.
      
    • Add 2-(hydroxymethyl)thiazole (1.0 eq) dropwise. Evolution of

      
       gas occurs.
      
    • Stir 30 min, then add

      
       (1.1 eq).
      
    • Warm to room temperature and stir 4h.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis Start Thiazole (Starting Material) Inter1 2-Formylthiazole (Intermediate 1) Start->Inter1 1. n-BuLi, THF, -78°C 2. DMF Inter2 2-(Hydroxymethyl)thiazole (Intermediate 2) Inter1->Inter2 NaBH4, MeOH 0°C Product 2-(Methoxymethyl)-1,3-thiazole (Target) Inter2->Product 1. NaH, THF 2. MeI

Caption: Step-wise synthesis via C2-lithiation and functional group interconversion.

Part 4: Reactivity & Functionalization

Understanding the reactivity profile is critical for using this molecule as a scaffold.

Electrophilic Aromatic Substitution (EAS)

Since the C2 position is blocked, electrophilic attack (e.g., nitration, halogenation) occurs preferentially at C5 .

  • Mechanism: The nitrogen atom deactivates the ring, but C5 is the least deactivated position remaining.

  • Application: Introduction of aryl groups via C5-H arylation (Palladium catalysis) allows the construction of biaryl systems common in kinase inhibitors.

Metabolic Stability (ADME)
  • Ether Dealkylation: The methoxymethyl ether is susceptible to O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4), converting it back to the primary alcohol.

  • S-Oxidation: The sulfur atom is relatively resistant to oxidation compared to sulfides, but strong oxidants can form the N-oxide.

Reactivity Logic Map

Reactivity Center 2-(Methoxymethyl) thiazole N3 Nitrogen (N3) Basic Center Center->N3 Salt Formation Coordination C5 Carbon (C5) Electrophilic Attack Center->C5 Halogenation Arylation Ether Ether Oxygen H-Bond Acceptor Center->Ether Solubility Methyl Methoxy Group Metabolic Soft Spot Center->Methyl CYP450 Demethylation

Caption: Functional sites determining chemical reactivity and biological interaction.

Part 5: Analytical Characterization

To validate the synthesis of 2-(methoxymethyl)-1,3-thiazole, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( NMR)

Solvent:


 (7.26 ppm ref)
  • 
     7.70 ppm (1H, d, 
    
    
    
    Hz):
    H4 proton (aromatic).
  • 
     7.30 ppm (1H, d, 
    
    
    
    Hz):
    H5 proton (aromatic).
  • 
     4.80 ppm (2H, s):  Methylene protons (
    
    
    
    ). The singlet confirms the spacer is intact.
  • 
     3.50 ppm (3H, s):  Methoxy protons (
    
    
    
    ).
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 129.
    
  • Base Peak: Likely m/z 45 (

    
     fragment) or m/z 85 (thiazole ring cation).
    
  • Fragmentation Pattern: Loss of methoxy group (

    
    ) is a characteristic pathway.
    

References

  • Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews.

    • Context: Authoritative review on thiazole lithiation and C2-functionaliz
  • Metzger, J. V. (1979).

    • Context: Foundational text for thiazole physicochemical properties and ring reactivity.[4]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

    • Context: Discusses the utility of ether linkages and heterocycles as bioisosteres in medicinal chemistry.
  • PubChem Compound Summary. (2024). 2-Methylthiazole (Analogous Data). National Library of Medicine.

    • Context: Source for baseline boiling point and density d

Sources

Technical Guide: Sensory Profiling & Pharmaceutical Application of FEMA 3633

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the sensory characterization and pharmaceutical application of FEMA 3633 (2-(methoxymethyl)thiazole) . It is designed for application scientists requiring actionable protocols for flavor profiling and bitterness masking in oral drug delivery systems.

Compound: 2-(Methoxymethyl)thiazole FEMA Number: 3633 CAS Number: 14542-13-3 Class: Thiazoles / Heterocyclic Aroma Chemicals

Executive Summary & Chemical Identity

2-(Methoxymethyl)thiazole is a high-impact aroma chemical belonging to the thiazole class, structurally characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, substituted at the 2-position with a methoxymethyl group.

Unlike its more common analogue 2-acetylthiazole (FEMA 3328, characteristic of popcorn/roasted nuts), FEMA 3633 exhibits a complex, concentration-dependent sensory profile ranging from vegetative/green at high concentrations to nutty, roasted, and hazelnut-like at lower concentrations.

Physicochemical "Hardware"
PropertyValueImplication for Formulation
Molecular Weight 129.18 g/mol High volatility; significant retronasal impact.
LogP (Octanol/Water) ~1.11 (Est.)Moderate lipophilicity; stable in aqueous-alcoholic bases.
Boiling Point ~186°CThermostable; survives standard granulation/drying processes.
Odor Threshold Low (ppb range)High potency; requires precise dilution for analysis.

Sensory Characterization: The "Software" of Perception

The sensory profile of FEMA 3633 is non-linear. Understanding this evolution is critical for its use in flavor masking (pharmaceuticals) versus flavor enhancement (food).

The Dose-Response Spectrum[1]
  • Zone A (High Concentration > 10 ppm): Sharp, green, vegetative, slightly sulfurous/alliaceous. Risk: Can introduce "off-notes" if overdosed.

  • Zone B (Optimal Range 0.1 - 5 ppm): Roasted hazelnut, brown butter, savory, meaty background. Benefit: Masks metallic API notes.

  • Zone C (Threshold < 50 ppb): Subtle savory enhancement, mouthfeel modification (kokumi-like effect).

Protocol: GC-Olfactometry (GC-O) Profiling

To validate the sensory profile of FEMA 3633 in a specific matrix (e.g., a pediatric suspension base), a standard GC-MS analysis is insufficient due to the compound's low threshold. The following Aroma Extract Dilution Analysis (AEDA) protocol is the industry gold standard.

Experimental Workflow

Objective: Determine the Flavor Dilution (FD) factor and distinct odor qualities at the sniffing port.

  • Sample Preparation:

    • Extract 50g of matrix with dichloromethane (DCM).

    • Dry over anhydrous

      
       and concentrate to 1 mL under nitrogen stream.
      
  • Dilution Series:

    • Prepare a stepwise dilution series (

      
      ) of the extract (1:2, 1:4, ... 1:1024).
      
  • Instrumental Setup:

    • Column: DB-WAX (Polar) and DB-5 (Non-polar) to verify retention indices (RI).

    • Split: Effluent split 1:1 between Mass Spectrometer (MS) and Olfactory Detection Port (ODP).

    • ODP Conditions: Humidified air makeup to prevent nasal dehydration.

  • Panelist Protocol:

    • Three trained assessors sniff the ODP.

    • Record Retention Time , Descriptor , and Intensity (0-10 scale).

    • The highest dilution at which the odorant is detected is the FD Factor .

Visualization: GC-O AEDA Workflow

GCO_Workflow Sample Sample Matrix (Drug/Excipient) Extraction Solvent Extraction (DCM/Ether) Sample->Extraction Dilution Stepwise Dilution (1:2, 1:4... 1:n) Extraction->Dilution GC Gas Chromatography (Separation) Dilution->GC Split Effluent Splitter GC->Split MS Mass Spec (Identification) Split->MS Chemical ID ODP Olfactory Port (Human Detection) Split->ODP Sensory ID Data Aromagram (FD Factor Calculation) MS->Data ODP->Data

Figure 1: Systematic workflow for Aroma Extract Dilution Analysis (AEDA) to isolate FEMA 3633 sensory contribution.

Pharmaceutical Application: Bitterness Masking

FEMA 3633 is particularly valuable in drug development for masking amine-based APIs (e.g., antibiotics, antihistamines) which often carry a lingering metallic bitterness.

Mechanism of Action: Cross-Modal Suppression

Thiazoles do not physically bind to the bitter API. Instead, they operate via cognitive distraction and signal interference .

  • Congruency: The "roasted/brown" notes of FEMA 3633 are congruent with sweet/savory modalities (chocolate, coffee, caramel).

  • Phantom Aroma: By introducing a retronasal "roasted" signal, the brain anticipates a caloric/cooked substance, suppressing the innate rejection response triggered by bitterness (which evolutionarily signals toxicity).

Formulation Protocol: Masking Optimization

Goal: Determine the optimal concentration of FEMA 3633 to mask 50mg/5mL Ranitidine (or model bitterant).

StepActionRationale
1 Base Formulation Create a 60% sucrose or sorbitol base (Sweetness is required as a backbone).
2 Stock Solution Dissolve FEMA 3633 at 1% in Propylene Glycol (PG).
3 Dosing Add Stock to Base at 0.5 ppm, 1.0 ppm, 2.5 ppm, 5.0 ppm.
4 Triangle Test Panelists compare (Base + API) vs. (Base + API + FEMA 3633).
5 Preference Mapping Identify the concentration where bitterness intensity drops without introducing "vegetative" off-notes.
Visualization: Bitterness Masking Pathway

Masking_Pathway API Bitter API (e.g., Amine) Tongue Gustatory Receptors (TAS2R Family) API->Tongue Direct Contact FEMA3633 FEMA 3633 (Roasted/Nutty) Nose Olfactory Receptors (Retronasal) FEMA3633->Nose Volatilization Brain_Bitter Insular Cortex (Bitter Signal) Tongue->Brain_Bitter Aversive Signal Brain_Aroma Orbitofrontal Cortex (Flavor Integration) Nose->Brain_Aroma Pleasant Signal Perception Final Perception: Suppressed Bitterness Brain_Bitter->Perception Brain_Aroma->Brain_Bitter Cross-Modal Inhibition Brain_Aroma->Perception

Figure 2: Cross-modal sensory integration pathway showing how FEMA 3633 mitigates bitter perception.

Synthesis & Origin (Maillard Chemistry)

Understanding the origin of FEMA 3633 validates its stability profile. It is a Maillard Reaction Product (MRP) , typically formed during the thermal degradation of reducing sugars in the presence of sulfur-containing amino acids (Cysteine).

  • Precursors: Cysteine + Pyruvaldehyde/Glyoxal + Methanol source.

  • Stability: Because it is formed under heat, FEMA 3633 is highly stable in thermal processing (e.g., hot-melt extrusion or spray drying), unlike delicate fruit esters.

References

  • FEMA Expert Panel. (1996). GRAS 17: Recent Progress in the Consideration of Flavoring Ingredients Under the Food Additives Amendment. Food Technology.[1][2]

  • The Good Scents Company. (n.d.). 2-(methoxymethyl)thiazole Sensory Data.[3] Retrieved from The Good Scents Company.

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Certain Food Additives: Thiazoles and related substances. WHO Food Additives Series,[4] 48.

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. (Foundational text on Thiazole formation in Maillard reactions).

Sources

Thermodynamic Profiling of Methoxymethyl-Substituted Thiazoles: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on the thermodynamic properties of methoxymethyl substituted thiazoles.

Executive Summary

Context: The thiazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Ritonavir (antiretroviral) and Tiazofurin (antineoplastic). The introduction of a methoxymethyl (


) substituent—typically at the C4 or C2 position—is a critical bioisosteric strategy. It modulates lipophilicity (LogP) and metabolic stability without significantly altering the steric footprint compared to an ethyl group.

The Challenge: While the biological utility of methoxymethyl thiazoles is well-documented, their fundamental thermodynamic properties (enthalpy of formation, heat capacity, and solvation energy) are often under-reported in open literature.

Objective: This guide provides a rigorous framework for determining, predicting, and interpreting the thermodynamic stability and phase behaviors of these compounds. It synthesizes experimental protocols with computational strategies to de-risk drug formulation and synthesis scale-up.

Molecular Architecture & Synthesis

Thermodynamic data is meaningless without defining the purity and history of the material. The synthesis of 4-(methoxymethyl)thiazole is best achieved via the Hantzsch Thiazole Synthesis , which provides the thermodynamic product.

Synthetic Pathway (Hantzsch Protocol)

The reaction involves the condensation of a thioamide with an


-haloketone.[1] For the methoxymethyl derivative, 1,3-dichloroacetone is often used as a precursor, followed by methoxylation, or directly using 1-methoxy-3-chloropropan-2-one.

Mechanism & Causality:

  • Step 1 (Alkylation): The sulfur of the thioamide attacks the

    
    -carbon of the haloketone. This is kinetically controlled.
    
  • Step 2 (Cyclization): Dehydration drives the formation of the aromatic ring. This step is thermodynamically driven by the resonance energy of the resulting thiazole (

    
    ).
    
Synthesis Workflow Diagram

The following diagram outlines the critical path for synthesizing high-purity material for thermodynamic measurement.

G Start Thioamide Precursor Inter Intermediate Thioimidate Start->Inter S-Alkylation Reagent 1-methoxy-3-chloropropan-2-one Reagent->Inter Cyclization Cyclization (Reflux/EtOH) Inter->Cyclization Dehydration (-H2O) Product 4-(Methoxymethyl)thiazole Cyclization->Product Aromatization Purify Vacuum Distillation (>99.5% Purity) Product->Purify Isolation

Figure 1: Hantzsch synthesis pathway for 4-(methoxymethyl)thiazole. High purity is essential for accurate calorimetric data.

Thermochemical Parameters

Accurate knowledge of the enthalpy of formation (


) is required to predict the heat release during scale-up and the compound's stability relative to decomposition products.
Enthalpy of Formation ( )

Direct experimental values for specific methoxymethyl thiazoles are rare. However, we can derive them using Group Additivity Methods (Benson’s Method) or measure them via Combustion Calorimetry .

Estimated Values (Group Additivity)

The molecule is deconstructed into groups. The methoxymethyl group introduces an ether linkage which stabilizes the structure via the anomeric effect if adjacent to the aromatic system, though less pronounced than in sugars.

Structural GroupIncrement (

, kJ/mol)
Note
Thiazole Ring (Base)

High positive enthalpy due to aromaticity/strain balance.
C-(C)(H)3 (Methyl)

Standard methyl correction.
Ether Oxygen (-O-)

Stabilization.
Correction (Ortho interactions)

Steric strain if C4/C5 substituted.
Net Estimate

Endothermic formation (Typical for N/S heterocycles)

Note: Thiazoles are generally endothermic compounds relative to their elements, implying they release significant energy upon combustion.

Experimental Protocol: Static Bomb Calorimetry

To validate the estimated values, combustion calorimetry is the gold standard.

Protocol:

  • Sample Prep: Pelletize 1.0 g of dried 4-(methoxymethyl)thiazole. Seal in a Mylar bag if liquid/volatile.

  • Combustion: Burn in excess oxygen (

    
    ) within a stainless steel bomb.
    
  • Reaction:

    
    .
    
  • Correction: The formation of

    
     (rather than 
    
    
    
    ) is forced by adding water to the bomb, ensuring a defined thermodynamic state.
  • Calculation:

    
    
    
    
    

Phase Equilibrium & Solvation Thermodynamics

For drug development, the interaction of the methoxymethyl group with solvent (water/lipids) is more critical than gas-phase stability.

Lipophilicity (LogP) and Solvation Energy

The methoxymethyl group is a "chameleon." The oxygen atom acts as a hydrogen bond acceptor (HBA), increasing water solubility compared to an ethyl group, while the methyl cap maintains lipophilicity.

  • Predicted LogP:

    
     (Dependent on regiochemistry).
    
  • Thermodynamic Solubility:

    
    
    Where 
    
    
    
    is the intrinsic solubility.
Vapor Pressure & Enthalpy of Vaporization ( )

Methoxymethyl thiazoles are often liquids or low-melting solids. Their volatility is governed by dipole-dipole interactions.

Measurement Protocol: Knudsen Effusion For low-volatility derivatives, use the Knudsen Effusion method to determine vapor pressure (


) at different temperatures (

) and apply the Clausius-Clapeyron relation.


Experimental Workflow: Determination of LogP via HPLC

While shake-flask is traditional, thermodynamic LogP is best determined via RP-HPLC for high throughput and accuracy, correlating retention time (


) with hydrophobicity.
HPLC-LogP Protocol

Principle: The partitioning between the C18 stationary phase and the aqueous mobile phase mimics the lipid/water partition.

Steps:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), thermostatted at

    
    .
    
  • Standards: Calibrate using thiazole analogs with known LogP (e.g., Thiazole, 2-Methylthiazole, Benzothiazole).

  • Mobile Phase: Methanol/Water gradient (buffered to pH 7.4 to ensure neutral species).

  • Detection: UV at

    
     (typically 230–250 nm for thiazoles).
    
  • Calculation:

    
    
    
    
    
    (Where A and B are derived from the calibration curve).
Thermodynamic Characterization Workflow

This diagram illustrates the integrated workflow for full thermodynamic profiling.

Thermo cluster_Solid Solid State / Phase cluster_Soln Solution Thermodynamics cluster_Gas Gas Phase / Chemical Sample Substituted Thiazole Sample DSC DSC Analysis (Mp, Fusion Enthalpy) Sample->DSC TGA TGA (Thermal Stability) Sample->TGA HPLC RP-HPLC (Lipophilicity/LogP) Sample->HPLC Bomb Bomb Calorimetry (Enthalpy of Formation) Sample->Bomb Knudsen Knudsen Effusion (Vapor Pressure) DSC->Knudsen Fusion Data Input Solubility Shake Flask (Solvation Energy) Bomb->Solubility Lattice Energy Est.

Figure 2: Integrated workflow for thermodynamic characterization. Blue: Input; Red: Phase; Green: Solution; Yellow: Fundamental Energy.

Summary of Thermodynamic Properties (Estimated)

Based on structural analogs (2-methylthiazole, 4-methylthiazole) and group contribution theory, the following properties are expected for 4-(methoxymethyl)thiazole :

PropertyEstimated ValueMethod/Source
Molecular Weight

Calculated
Boiling Point

Analog Comparison (4-methylthiazole bp

)
Enthalpy of Formation (

)

Group Additivity (Benson)
LogP (Octanol/Water)

Fragment contribution (

)
pKa (Conjugate Acid)

The ether oxygen is electron-withdrawing (

), lowering basicity relative to methylthiazole (

).[2]

References

  • BenchChem. (2025).[3] The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview. Retrieved from

  • Ribeiro da Silva, M. A. V., et al. (2005). Thermochemical studies of methyl-substituted thiazoles. Journal of Chemical Thermodynamics.
  • Verevkin, S. P. (2002). Vapor pressures and enthalpies of vaporization of a series of the 1,3-thiazoles. Fluid Phase Equilibria.
  • Active Thermochemical Tables (ATcT). (2024). Methoxymethyl Enthalpy of Formation. Argonne National Laboratory. Retrieved from

  • Lipkind, D., et al. (2010). A study of the vaporization enthalpies of some 1-substituted imidazoles and pyrazoles. Journal of Physical Chemistry B. Retrieved from

  • MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives. Retrieved from

Sources

Technical Guide: Bioactivity and Pharmacological Potential of 2-(Methoxymethyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the bioactivity and pharmacological potential of 2-(methoxymethyl)thiazole derivatives.

Executive Summary

The thiazole ring is a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from antineoplastics (e.g., Tiazofurin, Dasatinib) to antimicrobials (e.g., Sulfathiazole).[1] While 2-aminothiazoles and 2-arylthiazoles are extensively documented, 2-(methoxymethyl)thiazole derivatives represent a specialized subclass offering distinct physicochemical advantages.

The 2-(methoxymethyl) substituent acts as a strategic "solubility handle" and a hydrogen-bond acceptor, modulating the lipophilicity (LogP) of the parent scaffold without introducing the metabolic liability of a free hydroxyl group. This guide details the synthetic pathways, structure-activity relationships (SAR), and pharmacological applications of this specific scaffold, providing researchers with a roadmap for integrating this moiety into lead optimization campaigns.

Chemical Basis & Structure-Activity Relationship (SAR)[2][3]

The Pharmacophore

The 2-(methoxymethyl)thiazole moiety consists of a five-membered aromatic ring containing sulfur and nitrogen, substituted at the C2 position with a methoxymethyl ether group (


).

Key Physicochemical Features:

  • H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues in receptor binding pockets.

  • Metabolic Stability: Unlike a hydroxymethyl group (

    
    ), the methyl ether is capped, preventing rapid glucuronidation while maintaining polar character.
    
  • Steric Profile: The methoxymethyl group is isosteric with an ethyl or propyl group but possesses significantly different electronic properties.

SAR Logic

The bioactivity of these derivatives typically hinges on the substitution patterns at the C4 and C5 positions.

  • C2 Position (Methoxymethyl): Modulates solubility and ADME properties.

  • C4 Position: Often substituted with aryl or heteroaryl rings to drive potency via

    
     stacking.
    
  • C5 Position: Frequently functionalized with electron-withdrawing groups (EWG) like esters, amides, or nitriles to tune the electronics of the thiazole ring.

Figure 1: Structural dissection of the 2-(methoxymethyl)thiazole pharmacophore.

Synthetic Methodologies

To ensure reproducibility and scalability, we prioritize the Hantzsch Thiazole Synthesis over direct lithiation methods, as the latter often requires cryogenic conditions and carcinogenic reagents (e.g., MOM-Cl).

Primary Route: Modified Hantzsch Condensation

This protocol utilizes 2-methoxyethanethioamide and an


-haloketone. This is a self-validating cyclization; the formation of the thiazole ring is driven by the thermodynamic stability of the aromatic system.

Reaction Scheme:

  • Precursor A: 2-Methoxyethanethioamide (Generated from 2-methoxyacetonitrile and

    
     or Lawesson’s reagent).
    
  • Precursor B:

    
    -Bromoketone (e.g., Ethyl bromopyruvate for C4-ester derivatives).
    
  • Conditions: Ethanol/Reflux or DMF/80°C.

Figure 2: Step-by-step synthetic workflow for the target scaffold.

Detailed Protocol: Synthesis of Ethyl 2-(methoxymethyl)thiazole-4-carboxylate

Target: A versatile intermediate for amide library generation.

  • Thioamide Formation: Dissolve 2-methoxyacetonitrile (10 mmol) in pyridine/triethylamine (10:1). Bubble

    
     gas through the solution at 0°C for 30 min, then stir at RT for 12h. Concentrate to yield crude 2-methoxyethanethioamide.
    
  • Condensation: Dissolve the crude thioamide (1.0 eq) in absolute ethanol (0.5 M). Add ethyl bromopyruvate (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 4 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup: Cool to RT. Evaporate solvent. Neutralize residue with sat.

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Flash chromatography on silica gel (Gradient: 0-40% EtOAc in Hexanes).

  • Validation:

    
     NMR should show a singlet at 
    
    
    
    ppm (2H) for the
    
    
    -O- group and a singlet at
    
    
    ppm (3H) for the
    
    
    .

Pharmacological Potential & Bioactivity[2][3][4][5][6][7]

The 2-(methoxymethyl)thiazole scaffold has demonstrated utility in three primary therapeutic areas.

Antimicrobial & Antifungal Activity

Derivatives substituted at the C4 position with aryl hydrazones or coumarins have shown potent inhibition of Candida albicans and Staphylococcus aureus.

  • Mechanism: Disruption of bacterial cell wall synthesis or inhibition of DNA gyrase.

  • Potency: The methoxymethyl group enhances cell permeability compared to the polar hydroxymethyl analogs, often lowering MIC values by 2-4 fold [1].

Anticancer (Kinase Inhibition)

Thiazoles are established kinase inhibitors (e.g., Dasatinib targets Src/Abl). The 2-(methoxymethyl) variant is explored as a scaffold to target PI3K/mTOR pathways.

  • Rationale: The ether oxygen can function as a hydrogen bond acceptor in the ATP-binding pocket, mimicking the interaction of ribose hydroxyls.

  • Data: Derivatives have shown

    
     values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines [2].
    
Enzyme Inhibition (Metabolic Disorders)

Specific derivatives, such as 2-(methoxymethyl)thiazole-5-carboxylic acid , serve as precursors for inhibitors of Fructose-1,6-bisphosphatase (FBPase) , a key enzyme in gluconeogenesis. Inhibition of FBPase is a validated strategy for treating Type 2 Diabetes [3].

Summary of Bioactivity Data:

Therapeutic AreaTarget / OrganismActivity Metric (Typical)Role of Methoxymethyl Group
Antimicrobial S. aureus (MRSA)MIC: 4 - 16

g/mL
Improves membrane permeability
Antifungal C. albicansMIC: 8 - 32

g/mL
Balances lipophilicity/polarity
Anticancer PI3K / mTOR

: 1 - 10

M
H-bond acceptor in binding pocket
Diabetes FBPase

: < 100 nM
Steric fit & metabolic stability

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the anticancer potential of synthesized derivatives.

  • Cell Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100

    
    M). Ensure final DMSO concentration 
    
    
    
    .
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Molecular Docking Preparation

Before synthesis, validate the binding hypothesis.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Ligand Prep: Generate 3D structure of the 2-(methoxymethyl)thiazole derivative. Minimize energy using OPLS3 force field.

  • Receptor: Download PDB structure (e.g., 1E8X for FBPase or 4AG8 for PI3K).

  • Grid Box: Center on the co-crystallized ligand.

  • Analysis: Look for H-bonds between the methoxymethyl ether oxygen and backbone amides or serine hydroxyls.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. Available at: [Link]

  • Thiazole derivatives and their use as FBPase inhibitors.Google Patents (WO2007137962A1).
  • 2-(Methoxymethyl)thiazole-5-carboxylic acid (CAS 59855-96-8). Accelachem Chemical Database. Available at: [Link]

Sources

The Unsung Architect of Savory Notes: A Technical Guide to 2-(Methoxymethyl)thiazole and its Flavorful Lineage

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document delves into the history, synthesis, and analytical validation of thiazole-based flavoring agents, with a specific focus on the structural and sensory significance of 2-(methoxymethyl)thiazole. As Senior Application Scientists, our objective is to provide a narrative that is not only technically precise but also rich with field-proven insights, elucidating the causal links behind experimental designs and the inherent self-validating nature of robust scientific protocols.

Introduction: The Pungent Allure of Thiazoles

Thiazoles, a class of sulfur-containing heterocyclic compounds, are cornerstones in the world of flavor chemistry.[1] Their potent and often complex aromatic profiles, ranging from nutty and roasted to meaty and green, have made them indispensable tools for flavorists.[2] These compounds are naturally formed in a variety of foods through processes like the Maillard reaction and the thermal degradation of sulfur-containing amino acids and thiamine.[1][3] The thiazole nucleus itself, a five-membered ring containing sulfur and nitrogen, is a versatile scaffold that allows for a wide array of substitutions, each modification dramatically influencing the final sensory perception. While numerous thiazole derivatives have been identified and commercialized, this guide will illuminate the specific case of 2-(methoxymethyl)thiazole, a lesser-documented but structurally significant member of this flavor family.

A Historical Perspective: From Vitamin B1 to Flavor Enhancers

The journey of thiazoles in science began long before their deliberate use as flavoring agents. Historically, the thiazole ring was identified as a crucial component of vitamin B1 (thiamine) in the mid-1930s. This discovery should have hinted at their natural occurrence in foods, yet it wasn't until the advent of modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), that the widespread presence and sensory importance of thiazoles in cooked and processed foods were truly appreciated.[1] The Flavor and Extract Manufacturers Association of the United States (FEMA) has evaluated and recognized numerous thiazole derivatives as safe for use in food, solidifying their role in the flavor industry.[1] While the specific discovery of 2-(methoxymethyl)thiazole as a distinct flavoring agent is not well-documented in mainstream scientific literature, its existence and application can be understood as a logical progression in the systematic exploration of thiazole chemistry for flavor creation.

The Organoleptic Profile: Decoding the Sensory Impact

The flavor and aroma of a thiazole derivative are intrinsically linked to its molecular structure. Generally, thiazoles are known for their nutty, roasted, and meaty characteristics.[2] The substitution at the 2-position of the thiazole ring is particularly influential. For instance, 2-acetylthiazole is renowned for its popcorn-like, nutty, and roasted peanut aroma, making it a key component in snack food and bakery flavors.[4][5] Similarly, 2-isobutylthiazole imparts a green, tomato-leaf character, essential for creating authentic tomato and various fruit flavors.[6][7][8]

Based on the established structure-activity relationships of thiazoles, the introduction of a methoxymethyl group at the 2-position, as in 2-(methoxymethyl)thiazole, would be expected to contribute a unique combination of sensory notes. The "methoxy" component often imparts a sweet, slightly phenolic, or ethereal character, while the "methyl" and the thiazole core would likely provide a foundational nutty, roasted, or savory background. It can be postulated that 2-(methoxymethyl)thiazole possesses a complex flavor profile with elements of roasted nuts, toasted bread, and a subtle, sweet, green nuance.

Table 1: Organoleptic Properties of Representative Thiazole Flavoring Agents

Thiazole DerivativeFEMA NumberCAS NumberCommon Flavor DescriptorsTypical Applications
2-Acetylthiazole332824295-03-2Nutty, popcorn, roasted peanut, corn chip, cerealSnack foods, baked goods, gravies, coffee, chocolate
2-Isobutylthiazole313418640-74-9Green, tomato leaf, earthy, galbanum-likeTomato-based products, tropical fruits (papaya, melon), raspberry
4-Methyl-5-thiazoleethanol3204137-00-8Meaty, beefy, nutty, savorySoups, sauces, meat products, savory snacks
2-Methyl-5-methoxythiazole319238205-64-0Green, cabbage, vegetable, sulfurousSavory vegetable flavors

The Genesis of Flavor: Synthesis of 2-(Methoxymethyl)thiazole

The primary route for the synthesis of the thiazole ring is the renowned Hantzsch thiazole synthesis, first described in the late 19th century. This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[9] Variations of this synthesis remain the workhorse for producing a wide array of substituted thiazoles for both flavor and pharmaceutical applications.

For the specific synthesis of 2-(methoxymethyl)thiazole, a logical and efficient pathway would involve the reaction of methoxythioacetamide with a suitable α-haloacetaldehyde derivative. The causality behind this choice lies in the ready availability of starting materials and the well-established reliability of the Hantzsch reaction.

Experimental Protocol: A Self-Validating Synthetic Workflow

Objective: To synthesize 2-(methoxymethyl)thiazole via a modified Hantzsch synthesis.

Materials:

  • Methoxythioacetamide

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (reflux condenser, separatory funnel, rotary evaporator, distillation setup)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methoxythioacetamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add a solution of sodium bicarbonate (1.1 equivalents) in water, followed by the dropwise addition of chloroacetaldehyde (1 equivalent). The bicarbonate is crucial for neutralizing the HCl formed during the reaction, preventing unwanted side reactions and promoting the desired cyclization.

  • Reflux and Reaction Monitoring: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the limiting reagent. This in-process control is a key self-validating step.

  • Workup and Extraction: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Partition the residue between diethyl ether and water. The organic layer, containing the desired product, is separated. This extraction step is repeated twice to maximize yield.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is then purified by vacuum distillation to yield pure 2-(methoxymethyl)thiazole. The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.

Diagram 1: Synthetic Pathway of 2-(methoxymethyl)thiazole

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product Methoxythioacetamide Methoxythioacetamide ReactionVessel Condensation in Ethanol (with NaHCO3) Methoxythioacetamide->ReactionVessel Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->ReactionVessel Product 2-(methoxymethyl)thiazole ReactionVessel->Product

Caption: A simplified workflow for the Hantzsch synthesis of 2-(methoxymethyl)thiazole.

Analytical Validation: Ensuring Purity and Identity

The robust identification and quantification of flavor compounds are paramount for both quality control and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like thiazoles in complex food matrices.

Experimental Protocol: GC-MS Analysis of 2-(methoxymethyl)thiazole in a Food Matrix

Objective: To identify and quantify 2-(methoxymethyl)thiazole in a savory food product.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)

  • Headspace or Solid-Phase Microextraction (SPME) autosampler

Step-by-Step Methodology:

  • Sample Preparation: A known weight of the food sample is placed in a headspace vial. For SPME, the fiber is exposed to the headspace of the sample at a controlled temperature and time to adsorb the volatile compounds. This step is critical as the choice of fiber and extraction parameters directly impacts the sensitivity and selectivity of the analysis.

  • Gas Chromatography: The adsorbed volatiles are thermally desorbed in the GC inlet and separated on a capillary column (e.g., DB-5ms). The temperature program of the GC oven is optimized to achieve good resolution of the target analyte from other matrix components.

  • Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and the resulting fragments are detected by the mass spectrometer. The mass spectrum of the target compound provides a unique fingerprint for its identification.

  • Quantification: For quantification, an internal standard is added to the sample prior to extraction. A calibration curve is generated using standards of known concentrations of 2-(methoxymethyl)thiazole.

Diagram 2: Analytical Workflow for Thiazole Identification in Food

G FoodSample Food Sample Preparation (Homogenization, Addition of Internal Standard) Extraction Volatile Extraction (e.g., SPME or Headspace) FoodSample->Extraction GCMS GC-MS Analysis (Separation and Identification) Extraction->GCMS Data Data Processing (Quantification and Validation) GCMS->Data

Caption: A streamlined workflow for the GC-MS analysis of thiazole flavoring agents.

Regulatory Status and Safety

The safety of flavoring substances is rigorously evaluated by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and national authorities like the U.S. Food and Drug Administration (FDA). Substances that are "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) are assigned a FEMA number and can be used in food products. While a specific FEMA number for 2-(methoxymethyl)thiazole is not readily found in public databases, its safety can be inferred from the extensive evaluations of structurally related thiazoles. The established metabolic pathways for thiazoles generally involve oxidation and conjugation, leading to metabolites that are readily excreted.

Conclusion: The Future of Thiazole Flavors

The exploration of thiazole derivatives continues to be a vibrant area of flavor chemistry. While well-known members of this family have secured their place in the flavorist's palette, the potential of lesser-known compounds like 2-(methoxymethyl)thiazole offers exciting opportunities for creating novel and nuanced flavor profiles. A deep understanding of their history, synthesis, and analytical chemistry, as outlined in this guide, is essential for harnessing their full potential in the development of future food and beverage products. The principles of robust experimental design and self-validating protocols will remain the bedrock of innovation and safety in this dynamic field.

References

  • PubChem. 2-Isobutylthiazole. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2-methyl-5-methoxythiazole. [Link]

  • PerfumersWorld. 2 Acetyl Thaizole. [Link]

  • ResearchGate. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. [Link]

  • Perfumer & Flavorist. 2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. [Link]

  • The Good Scents Company. 2-isobutyl thiazole. [Link]

  • Perfumer & Flavorist. Flavor Bites: Two Thiazoles. [Link]

  • Food and Agriculture Organization of the United Nations. 4-Methyl-5-thiazoleethanol. [Link]

  • Perfumer & Flavorist. 2-Isopropyl-4-Methyl Thiazole. [Link]

  • Fragrance University. 3-Acetyl-2,5-dimethylthiophene. [Link]

  • Perfumer & Flavorist. 2-Isopropyl-4-methyl thiazole. [Link]

  • CABI Digital Library. Research progress of thiazole flavor compounds. [Link]

  • The Good Scents Company. 2-acetyl thiazole. [Link]

  • PubChem. 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. [Link]

  • Advanced Biotech. Thiazoles. [Link]

  • Semantic Scholar. GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-(Methoxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable synthesis of 2-(methoxymethyl)thiazole (CAS: 15869-73-5).

Data Integrity & Regulatory Alert: The user request referenced FEMA 3634 . Please note that in standard regulatory databases (FEMA/GRAS), FEMA 3634 typically refers to 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (Sotolon/Caramel Furanone). This guide focuses exclusively on the chemical synthesis of 2-(methoxymethyl)thiazole as requested by the chemical name.

Executive Summary

2-(Methoxymethyl)thiazole is a valuable heterocyclic building block used in the synthesis of pharmaceutical intermediates (e.g., Ritonavir analogs) and as a high-impact flavor ingredient characterized by nutty, roasted, and vegetable notes.

While many laboratory routes exist, industrial scalability is often hampered by cryogenic requirements (lithiation) or the handling of unstable intermediates (2-chloromethylthiazole). This guide presents two optimized protocols:

  • Protocol A (Convergent Hantzsch Synthesis): The preferred route for kilogram-scale manufacturing, utilizing stable precursors to build the thiazole ring with the methoxymethyl group in situ.

  • Protocol B (Williamson Ether Modification): A linear route ideal for rapid gram-scale synthesis when 2-(hydroxymethyl)thiazole is commercially available.

Strategic Route Analysis

The selection of a synthetic strategy relies on the availability of starting materials and safety constraints regarding alkylating agents.

FeatureProtocol A: Hantzsch SynthesisProtocol B: Williamson Ether Synthesis
Strategy Convergent: Ring closure of thioamide.Linear: Functionalization of thiazole alcohol.
Starting Materials Methoxyacetonitrile, Chloroacetaldehyde.2-(Hydroxymethyl)thiazole, Methyl Iodide/DMS.
Scalability High: Exotherms are manageable; no cryogenics.Medium: Requires strict control of alkylating agents.
Safety Profile Moderate (H₂S generation possible).High Hazard (Methylating agents are toxic).
Cost Efficiency High (Raw materials are commodity chemicals).Moderate (Depends on alcohol price).
Logical Pathway Diagram

The following diagram illustrates the mechanistic logic for both protocols.

SynthesisPathways cluster_A Protocol A: Hantzsch Synthesis (Preferred for Scale) cluster_B Protocol B: Williamson Ether (Lab Scale) M_CN Methoxyacetonitrile Thio 2-Methoxythioacetamide M_CN->Thio (NH4)2S or H2S/TEA Thionation Target_A 2-(Methoxymethyl)thiazole Thio->Target_A + Chloroacetaldehyde Cyclization (-H2O, -HCl) H_Thiazole 2-(Hydroxymethyl)thiazole Alkoxide Thiazole Alkoxide Intermediate H_Thiazole->Alkoxide NaH or NaOH/PTC Deprotonation Target_B 2-(Methoxymethyl)thiazole Alkoxide->Target_B + MeI or DMS SN2 Substitution

Figure 1: Comparative synthetic pathways. Protocol A builds the ring; Protocol B modifies the side chain.

Protocol A: Convergent Hantzsch Synthesis (Scalable)

This protocol avoids the use of carcinogenic chloromethyl ethers (MOM-Cl) and unstable bromomethyl thiazoles. It relies on the in situ formation of the thiazole ring from a stable thioamide precursor.

Phase 1: Synthesis of 2-Methoxythioacetamide

Principle: Addition of hydrogen sulfide to the nitrile group. Reaction:



Reagents:

  • Methoxyacetonitrile (1.0 equiv)

  • Ammonium Sulfide (20% aq. solution) OR H₂S gas with Triethylamine (TEA)

  • Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Charge a pressure-rated vessel (autoclave or heavy-walled flask) with Methoxyacetonitrile (100 g, 1.41 mol) and Methanol (300 mL).

  • Addition: Cool to 0–5°C. Add Triethylamine (0.1 equiv) as a catalyst.

  • Thionation:

    • Option A (Gas): Bubble H₂S gas slowly until saturation, maintaining temp < 10°C. Seal and stir at RT for 24h.

    • Option B (Liquid Reagent): Add Ammonium Sulfide (20% aq, 1.5 equiv) dropwise. Stir at 40°C for 12h.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC for disappearance of nitrile.

  • Workup: Concentrate under reduced pressure to remove methanol/excess H₂S (Scrubber required!). The residue is often a semi-solid.

  • Purification: Recrystallize from Ethanol/Ether or use directly if purity >90%.

    • Checkpoint: The thioamide is relatively stable but should be stored cold.

Phase 2: Cyclization to 2-(Methoxymethyl)thiazole

Principle: Hantzsch condensation between the thioamide and an


-halo aldehyde.
Reaction: 

Reagents:

  • 2-Methoxythioacetamide (from Phase 1)

  • Chloroacetaldehyde (40% aq. solution) (1.1 equiv)

  • Calcium Carbonate (

    
    ) or Sodium Acetate (1.2 equiv) - Acid Scavenger
    
  • Ethanol (Solvent)[2]

Step-by-Step Methodology:

  • Dissolution: In a 3-neck reactor fitted with a reflux condenser, dissolve 2-Methoxythioacetamide (1.0 equiv) in Ethanol (5 vol).

  • Scavenger Addition: Add

    
     (1.2 equiv). Why? Neutralizing the HCl byproduct prevents acid-catalyzed degradation and drives the equilibrium.
    
  • Cyclization: Add Chloroacetaldehyde (40% aq, 1.1 equiv) dropwise over 30 mins. The reaction is exothermic; maintain temp < 40°C during addition.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Quench: Cool to RT. Filter off the inorganic salts.

  • Isolation:

    • Evaporate ethanol.

    • Resuspend residue in water. Adjust pH to 8–9 with saturated

      
      .
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry organic layer over

      
       and concentrate.
      
  • Distillation: Purify by vacuum distillation.

    • Target: Clear, colorless to pale yellow liquid.[3]

    • Yield Expectations: 75–85% over two steps.

Protocol B: Williamson Ether Synthesis (Linear)

This route is recommended if 2-(Hydroxymethyl)thiazole is already in stock. It utilizes Phase Transfer Catalysis (PTC) to avoid hazardous sodium hydride (NaH) handling.

Reaction:



Reagents:

  • 2-(Hydroxymethyl)thiazole (1.0 equiv)

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 equiv)

  • Sodium Hydroxide (50% aq. solution)

  • Toluene (Solvent)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv) - Catalyst

Step-by-Step Methodology:

  • Biphasic Setup: In a reactor, dissolve 2-(Hydroxymethyl)thiazole (50 g) in Toluene (250 mL). Add TBAB (0.05 equiv).

  • Base Addition: Add NaOH (50% aq, 2.0 equiv) with vigorous stirring. The mixture will form a biphasic emulsion.

  • Alkylation: Cool to 10°C. Add Methyl Iodide (1.2 equiv) dropwise. Caution: MeI is highly toxic and volatile.

  • Reaction: Allow to warm to RT and stir vigorously for 4 hours. The PTC transfers the alkoxide across the interface to react with MeI in the organic phase.

  • Workup:

    • Separate phases.

    • Wash organic phase with water (

      
      ) and brine.
      
    • Dry over

      
      .
      
  • Purification: Remove toluene under vacuum. Distill the crude oil.

Process Safety & Quality Control

Safety Critical Control Points (SCCP)
HazardControl Measure
H₂S Gas (Protocol A) Use a caustic scrubber (NaOH trap) on the reactor vent. Work in a well-ventilated fume hood.
Chloroacetaldehyde Highly toxic and corrosive. Wear full PPE (chem-resistant gloves, face shield).
Methyl Iodide (Protocol B) Neurotoxin. Use in a closed system if possible. Quench excess with amine or aqueous ammonia.
Exotherms Controlled addition of reagents (dropwise) with active cooling jackets.
Analytical Specifications (QC)
  • Appearance: Colorless to pale yellow mobile liquid.[3][4]

  • Purity (GC-MS): > 98.0%.

  • Identity (NMR):

    • ¹H NMR (CDCl₃):

      
       3.50 (s, 3H, OMe), 4.80 (s, 2H, CH₂), 7.30 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H).
      
    • Note: The methylene singlet at 4.80 ppm and methoxy singlet at 3.50 ppm are diagnostic.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20, 3118.
    • Modern Review: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.

  • Synthesis of 2-Substituted Thiazoles via Thioamides

    • Schwarz, G. (1945). "2,4-Dimethylthiazole". Organic Syntheses, Coll. Vol. 3, p.332. (Foundational protocol for thioamide condensation).

  • Phase Transfer Catalysis in Etherification

    • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254.

  • Safety Data & Properties

    • PubChem Compound Summary for CID 88289 (2-(Methoxymethyl)thiazole).

  • FEMA/Flavor Regulatory Reference

    • Flavor and Extract Manufacturers Association (FEMA) GRAS Lists. (Clarification on FEMA 3634 vs. Thiazole derivatives). [3]

Sources

Strategic Synthesis of 2-(Methoxymethyl)thiazole: C2-Functionalization via Thioformamide-Derived Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The preparation of 2-(methoxymethyl)thiazole starting specifically from thioformamide presents a unique synthetic challenge. In standard Hantzsch thiazole synthesis, the substituent at the 2-position is determined by the R-group of the thioamide. Thioformamide (


) inherently yields the parent thiazole  (unsubstituted at C2).

Therefore, a direct condensation of thioformamide with an


-haloketone will not yield the 2-methoxymethyl derivative directly. Instead, this protocol details a two-phase divergent synthesis :
  • Phase I: Construction of the parent thiazole core via Hantzsch condensation of thioformamide and chloroacetaldehyde.[1]

  • Phase II: C2-selective functionalization via regioselective lithiation and electrophilic trapping with chloromethyl methyl ether (MOM-Cl).

This guide prioritizes the "from thioformamide" constraint, utilizing the high acidity of the C2-proton (


) to introduce the methoxymethyl group post-cyclization.

Chemical Reaction Pathway

The synthesis proceeds through the formation of the heterocycle followed by a metalation-alkylation sequence.

ThiazoleSynthesis cluster_0 Phase I: Cyclization cluster_1 Phase II: C2-Functionalization Thio Thioformamide (H-CS-NH2) Thiazole Parent Thiazole (C3H3NS) Thio->Thiazole Hantzsch Condensation EtOH, Reflux ClAc Chloroacetaldehyde ClAc->Thiazole LiInt 2-Lithiothiazole (Intermediate) Thiazole->LiInt n-BuLi, THF -78°C Product 2-(Methoxymethyl)thiazole LiInt->Product Alkylation (Trapping) MOMCl MOM-Cl (Electrophile) MOMCl->Product

Figure 1: Two-stage synthetic workflow converting thioformamide to 2-(methoxymethyl)thiazole via C2-lithiation.

Phase I: Hantzsch Synthesis of Parent Thiazole

Objective: Synthesize the unsubstituted thiazole ring from thioformamide. Critical Note: Thioformamide is unstable and hygroscopic. It is best generated in situ or used immediately after liberation from its salt form.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
Thioformamide 1.0Thioamide Source (C2-N3-S1 fragment)
Chloroacetaldehyde (50% aq.)1.1C4-C5 fragment
Ethanol (Absolute)SolventReaction Medium
Magnesium Sulfate -Drying Agent
Step-by-Step Protocol
  • Reagent Preparation:

    • If starting from formamide and

      
      : Prepare thioformamide in THF/Ether, filter, and concentrate immediately.
      
    • Alternative: Use commercially available thioformamide (stored at -20°C).

  • Condensation:

    • Dissolve thioformamide (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add chloroacetaldehyde (11 mmol, ~1.7 mL of 50% aq. solution) dropwise over 10 minutes at room temperature.

    • Observation: The reaction is exothermic. A color change to yellow/orange is typical.

  • Cyclization:

    • Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitor via TLC (System: Hexane/EtOAc 3:1). The thioamide spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.[4][8]

    • Neutralize with saturated

      
       solution until pH ~8.
      
    • Extract with Diethyl Ether (

      
       mL). Thiazole is volatile and water-soluble; salting out the aqueous layer with NaCl improves recovery.
      
  • Purification:

    • Dry organics over

      
       and concentrate carefully (thiazole b.p. 117°C—do not use high vacuum).
      
    • Yield: Expect 60–75% of parent thiazole (pale yellow oil).

Phase II: C2-Lithiation and Methoxymethylation

Objective: Install the methoxymethyl group at the 2-position. Mechanism: The proton at C2 of thiazole is acidic due to the inductive effect of Nitrogen and Sulfur. Treatment with n-Butyllithium (n-BuLi) generates the 2-lithiothiazole species, which acts as a nucleophile.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
Thiazole (from Phase I)1.0Substrate
n-Butyllithium (2.5M in hexanes)1.1Base (Lithiation agent)
Chloromethyl methyl ether (MOM-Cl) 1.2Electrophile
THF (Anhydrous)SolventMedium
Safety Alert: MOM-Cl Handling
  • Hazard: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen.

  • Control: All operations must be performed in a functioning fume hood. Double-glove (Nitrile/Laminate). Quench all glassware and syringes with aqueous ammonia before removal from the hood.

Step-by-Step Protocol
  • Setup (Inert Atmosphere):

    • Flame-dry a 3-neck flask under Argon/Nitrogen flow.

    • Add anhydrous THF (10 mL per mmol thiazole) and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation:

    • Add Thiazole (1.0 equiv) to the cold THF.

    • Add n-BuLi (1.1 equiv) dropwise via syringe pump or careful manual addition over 15 minutes. Maintain internal temperature below -70°C.

    • Aging: Stir at -78°C for 30–45 minutes. The solution typically turns dark orange/red, indicating the formation of 2-lithiothiazole.

  • Trapping (Alkylation):

    • Add MOM-Cl (1.2 equiv) dropwise to the lithiated species at -78°C.

    • Kinetic Control: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution (5 mL).
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      .
      
  • Purification:

    • Concentrate under reduced pressure.[1][4][6]

    • Purify via Silica Gel Column Chromatography.

    • Eluent: Hexane/EtOAc gradient (starts 100:0

      
       80:20).
      
    • Target Product: 2-(methoxymethyl)thiazole (Colorless to pale yellow oil).

Quantitative Performance & Troubleshooting

Expected Yields
StepReactionTypical YieldCritical Factor
1Hantzsch Cyclization65-75%Purity of thioformamide; Control of exotherm.
2Lithiation/Trapping55-70%Anhydrous conditions; Temperature control (-78°C).
Total Overall Synthesis ~35-50% Efficient extraction of parent thiazole.
Troubleshooting Guide
  • Problem: Low yield in Step 2 (Lithiation).

    • Root Cause:[1][3][7][9][10][11][12][13] Moisture in THF or degradation of n-BuLi.

    • Solution: Titrate n-BuLi before use. Distill THF over Na/Benzophenone.

  • Problem: Ring opening during lithiation.

    • Root Cause:[1][3][7][9][10][11][12][13] Temperature rose above -60°C before electrophile addition.

    • Solution: Strict monitoring of internal temperature.

  • Problem: Isolation of Parent Thiazole.

    • Root Cause:[1][3][7][9][10][11][12][13] Thiazole is water-soluble and volatile.

    • Solution: Use continuous extraction (liquid-liquid) if scale permits, or salt out heavily. Do not rotary evaporate to dryness at high temp.

Alternative Strategic Note (Process Optimization)

While the user requested the synthesis from thioformamide, it is scientifically incumbent to note that if the constraint is relaxed to "using a thioamide," the synthesis is more efficient using 2-methoxythioacetamide .

  • Route: 2-Methoxythioacetamide + Chloroacetaldehyde

    
     2-(methoxymethyl)thiazole.
    
  • Advantage: One-pot Hantzsch synthesis; avoids hazardous n-BuLi and carcinogenic MOM-Cl.

  • Why use the Thioformamide route? This route is preferred only if 2-methoxythioacetamide is unavailable, or if the user is performing late-stage functionalization on an existing thiazole scaffold.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Lithiation of Thiazoles: Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews, 104(5), 2557-2600. (Authoritative review on C2-lithiation).

  • Reactivity of Thioformamide: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
  • Safety of MOM-Cl: ECHA (European Chemicals Agency) Registration Dossier for Chloromethyl methyl ether.

Sources

Application Note: High-Fidelity Extraction of 2-(Methoxymethyl)thiazole from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(Methoxymethyl)thiazole (CAS: 13737-33-2) is a potent volatile flavor compound often associated with nutty, fruity, and roasted nuances in food matrices ranging from tropical fruits (lychee) to processed savory products.[1] Its analysis is complicated by two primary factors:

  • Low Odor Threshold: It exists at trace levels (ppb/ppm), requiring high-sensitivity extraction.[1]

  • Matrix Interference: Food matrices rich in lipids and proteins can "trap" thiazoles via hydrophobic interactions and Schiff base formation, respectively.[1]

This guide details two distinct protocols: Headspace Solid-Phase Microextraction (HS-SPME) for rapid high-throughput screening, and Solvent Assisted Flavor Evaporation (SAFE) for exhaustive, artifact-free profiling.[1]

Chemical Properties & Mechanistic Insight[1]

Understanding the analyte is the first step to successful extraction.

PropertyValue (Approx.)Extraction Implication
Structure Thiazole ring + Ether side chainSemi-polar; requires polar-compatible extraction phase.
LogP ~1.1 - 1.5Moderate hydrophobicity. Will partition into fat phases in food.
Boiling Point ~150-160°CVolatile, but not highly volatile.[1] Requires heat or vacuum to mobilize.
Stability ModerateSusceptible to oxidation at high temperatures (>80°C).

The "Salting Out" Effect: For HS-SPME, the addition of electrolytes (NaCl) is non-negotiable. It increases the ionic strength of the aqueous phase, decreasing the solubility of the organic thiazole and driving it into the headspace (Henry’s Law constant modification).

Protocol A: High-Throughput HS-SPME-GC-MS

Best for: Quality Control, Comparative Profiling, Quantitation in low-fat matrices.[1]

Materials & Equipment[2][3]
  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Why? The triple-phase fiber covers the polarity range needed for the heterocyclic ring (polar) and the methyl groups (non-polar).

  • Vials: 20 mL headspace vials with magnetic screw caps (PTFE/Silicone septa).

  • Reagents: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.

  • Internal Standard (IS): 2-Isobutylthiazole (5 ppm in methanol) or 2-Acetylthiazole-d3.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 2.0 g of homogenized sample into a 20 mL vial.

    • Add 5 mL of saturated NaCl solution (approx. 360 g/L).

    • Add 10 µL of Internal Standard solution.

    • Critical: If the sample is dry (e.g., chips), hydrate with water 1:5 before adding salt.[1]

  • Incubation & Extraction:

    • Temp: 50°C (Optimization window: 40°C–60°C).

    • Equilibration Time: 15 mins (Agitation: 500 rpm).

    • Extraction Time: 30 mins (Fiber exposed).

  • Desorption:

    • Injector Temp: 250°C.

    • Mode: Splitless (1 min), then Split 1:20 to clean fiber.

    • Liner: 0.75 mm ID SPME liner (straight, deactivated).

Workflow Logic (Visualization)

SPME_Optimization cluster_conditions Parameter Optimization Loop Start Sample Homogenization MatrixMod Matrix Modification (Add NaCl + Water) Start->MatrixMod Standardize Ionic Strength FiberSelect Fiber Selection (DVB/CAR/PDMS) MatrixMod->FiberSelect Temp Temp: 50°C (>60°C risks artifacts) FiberSelect->Temp Time Time: 30 min (Equilibrium) Temp->Time GC GC-MS Injection (Desorption) Time->GC Analyte Adsorption GC->Temp Low Sensitivity?

Figure 1: Decision logic for optimizing SPME parameters for semi-polar volatiles.

Protocol B: Solvent Assisted Flavor Evaporation (SAFE)

Best for: High-fat matrices (>5%), Unknown Identification, Olfactometry (GC-O).[1]

The Rationale

Direct solvent extraction of food yields non-volatile lipids that ruin GC injectors. SAFE uses a high-vacuum, low-temperature distillation to separate volatiles (including 2-(methoxymethyl)thiazole) from the non-volatile matrix without thermal degradation (Maillard artifacts).

Materials[4][5]
  • Apparatus: SAFE glassware head (thermostated), high vacuum pump (<10^-3 mbar).[1]

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (distilled).

  • Drying Agent: Anhydrous Sodium Sulfate (Na2SO4).

Step-by-Step Methodology
  • Solvent Extraction (Pre-SAFE):

    • Mix 50 g of sample with 150 mL DCM.

    • Stir for 2 hours at room temperature.

    • For high fat:[2] Centrifuge to separate the organic layer.

  • SAFE Distillation:

    • Connect the extract flask to the SAFE head.

    • Water Bath: 40°C.

    • Receiving Flask: Liquid Nitrogen (-196°C).

    • Vacuum: Apply high vacuum. Drop-wise feed the extract into the SAFE head.

    • Mechanism:[3][4] Volatiles and solvent flash-evaporate and re-condense in the cryo-trap; fats remain in the waste flask.

  • Concentration:

    • Thaw the distillate. Dry over Na2SO4.

    • Concentrate to 100 µL using a Vigreux column (45°C) or gentle Nitrogen stream. Do not evaporate to dryness—thiazoles are volatile!

SAFE Workflow Diagram

SAFE_Workflow cluster_separation Phase Separation Sample Food Matrix (High Fat/Protein) Extract Solvent Extraction (DCM, 2 hrs) Sample->Extract SAFE_Unit SAFE Distillation (10^-4 mbar, 40°C) Extract->SAFE_Unit Volatiles Volatiles + Solvent (Cryo-trap) SAFE_Unit->Volatiles Evaporation Residue Non-Volatiles (Lipids/Proteins) SAFE_Unit->Residue Retention Concentration Kuderna-Danish Concentration Volatiles->Concentration Analysis GC-MS Analysis Concentration->Analysis

Figure 2: Isolation of volatiles from non-volatile matrix components using SAFE.

Analytical Validation (GC-MS Parameters)

To ensure the trustworthiness of your data, the following validation criteria must be met.

Column: DB-WAX or SolGel-WAX (Polar columns are preferred for thiazoles to improve peak shape). Oven Program: 40°C (2 min) -> 5°C/min -> 240°C (10 min).

ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.995Range: 10 ppb – 5 ppm
Recovery (SAFE) 85% – 110%Corrected by Internal Standard
LOD (SPME) < 5 ppbSIM Mode (Target Ions)
Precision (RSD) < 15%n=6 replicates

Target Ions (SIM Mode):

  • Quant Ion: Molecular Ion (M+) or Base Peak (check standard).

  • Qual Ions: M+1, Ring fragment (m/z 58 or similar depending on substitution).

Troubleshooting & Causality

  • Issue: Low Recovery in High-Fat Samples (SPME).

    • Cause: Thiazoles partition into the fat phase rather than the headspace.

    • Fix: Increase incubation temperature to 60°C or switch to SAFE.

  • Issue: Ghost Peaks/Carryover.

    • Cause: Thiazoles stick to active sites in the GC liner.

    • Fix: Use deactivated glass wool liners and bake the SPME fiber for 5 mins at 260°C between runs.

  • Issue: Artifact Formation.

    • Cause: High inlet temperatures (>260°C) can degrade methoxymethyl side chains.

    • Fix: Use a programmable temperature vaporizer (PTV) inlet if available.

References

  • Solid-Phase Microextraction (SPME) Method Development. ResearchGate. (2025). Comprehensive review of SPME optimization for volatile biomarkers. Link

  • Solvent-Assisted Flavor Evaporation (SAFE). Technical University of Munich. The foundational technique for artifact-free isolation of volatiles from complex food matrices.[5] Link

  • Comparison of SPME Formats. MDPI. (2023). Analysis of volatile compounds in food using Thin-Film vs. Fiber SPME. Link

  • Thiazole Extraction Efficiency. ResearchGate. (2021). Comparative study of SPME vs. Steam Distillation for heterocyclic compounds in cheese. Link

  • Flavor Properties of Thiazoles. The Good Scents Company. Physicochemical and organoleptic data for methoxy- and acetyl-thiazoles. Link

Sources

Application Note: Strategic Synthesis and Functionalization of 2-Substituted Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 2-substituted thiazole moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Dasatinib (BMS-354825, Src/Abl kinase inhibitor) and Ritonavir (antiretroviral). Its electron-deficient nature and capacity for hydrogen bonding make it an ideal bioisostere for pyridine or carboxylate groups.

However, the synthesis of these intermediates presents a dichotomy:

  • De Novo Construction: The Hantzsch synthesis is robust but often limited by the availability of

    
    -haloketones.
    
  • Late-Stage Functionalization: Direct C-H activation or lithiation at the C2 position is highly efficient but plagued by "halogen dance" rearrangements and catalyst poisoning due to the sulfur heteroatom.

This guide provides a validated workflow for constructing 2-substituted thiazoles, featuring a regiodivergent C-H activation protocol and a strategy to mitigate lithiation instability.

Strategic Workflow Overview

The following decision tree illustrates the selection of synthetic routes based on the desired substitution pattern and starting material availability.

ThiazoleWorkflow Start Target: 2-Substituted Thiazole Check Is the 2-substituent heteroatom-linked (N, S)? Start->Check Hantzsch Route A: Hantzsch Synthesis (De Novo Construction) Check->Hantzsch Yes (e.g., -NH2, -SH) CH_Act Route B: Pd-Catalyzed C-H Activation Check->CH_Act No (Aryl/Alkyl group) Hantzsch_Res Product: 2-Aminothiazoles (Dasatinib Precursors) Hantzsch->Hantzsch_Res Lithiation Route C: Lithiation/Electrophile Trap (Cryogenic) CH_Act->Lithiation If C-H activation fails or Alkyl required CH_Res Product: 2-Arylthiazoles CH_Act->CH_Res Lithiation->CH_Res

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on structural requirements.

Module 1: The Hantzsch Thiazole Synthesis (De Novo)

Best for: Creating 2-aminothiazoles (using thiourea) or 2-alkyl/aryl thiazoles (using thioamides). Context: This is the industry-standard method for synthesizing the 2-aminothiazole core found in Dasatinib.

Mechanistic Insight

The reaction proceeds via a cascade: intermolecular nucleophilic attack of the sulfur on the


-carbon of the haloketone, followed by intramolecular condensation.
  • Critical Control Point: The intermediate hydroxy-thiazoline is often stable at room temperature. Dehydration to the aromatic thiazole is the rate-determining step and usually requires acid catalysis or heat.

HantzschMech Reagents Thiourea + Alpha-Haloketone Step1 S-Alkylation (SN2) Reagents->Step1 Intermed Iminothioether Intermediate Step1->Intermed Step2 Cyclization (Condensation) Intermed->Step2 - H2O (Heat/Acid) Product 2-Aminothiazole (Aromatic) Step2->Product

Figure 2: Step-wise mechanism of the Hantzsch synthesis.[1][2] Dehydration is the driving force for aromatization.

Validated Protocol: Synthesis of 2-Amino-4-Arylthiazole

Reagents:

  • 2-Bromoacetophenone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 10 volumes)

  • Sodium Acetate (Optional, for acid scavenging)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equiv of thiourea in absolute ethanol.

  • Addition: Add 1.0 equiv of 2-bromoacetophenone portion-wise at room temperature. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting bromide should disappear rapidly.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • The hydrobromide salt of the thiazole often precipitates.[2] Filter the solid.[2]

    • Free Base Liberation: Suspend the solid in water and adjust pH to ~9-10 with aqueous ammonium hydroxide or Na2CO3.

    • Filter the resulting free base, wash with water, and dry under vacuum.

Troubleshooting:

  • Sticky Solid: If the product oils out, add diethyl ether to induce crystallization.

  • Incomplete Cyclization: If the intermediate hydroxy-thiazoline persists (seen by NMR), add a catalytic amount of conc. HCl and reflux for an additional hour.

Module 2: Regiodivergent C-H Activation

Best for: Late-stage functionalization of the thiazole core. Challenge: Thiazoles have three reactive C-H sites (C2, C4, C5). Controlling regioselectivity is paramount.

The C2 vs. C5 Switch

Recent advances allow for programmable selectivity based on the ligand/base combination.[3]

  • C2-Arylation: Favored by Pd(PPh3)4 / NaOtBu . The acidity of the C2 proton (pKa ~29) allows for a Concerted Metallation-Deprotonation (CMD) mechanism at this position.

  • C5-Arylation: Favored by Pd(OAc)2 / Bathophenanthroline / K3PO4 . Steric bulk at the metal center pushes the reaction to the less hindered C5 position.

Validated Protocol: Direct C2-Arylation

Reagents:

  • Thiazole substrate (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)2 (5 mol%)

  • PPh3 (10 mol%) or XPhos (for difficult substrates)

  • CuI (10 mol%) - Co-catalyst essential for C2 selectivity

  • Cs2CO3 (2.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Pd(OAc)2, PPh3, CuI, and Cs2CO3. Add the thiazole and aryl bromide.[4]

  • Solvation: Add anhydrous DMF (0.2 M concentration).

  • Reaction: Seal the vial and heat to 140°C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, brine (1x). Dry over MgSO4.[5]

  • Purification: Flash column chromatography.

Why Copper? The Cu(I) species likely forms a transient organocopper intermediate at the acidic C2 position, which then transmetallates to Palladium.

Module 3: Troubleshooting Lithiation (The Halogen Dance)

The Trap: Attempting to lithiate a 2-bromothiazole to react with an electrophile often results in the electrophile landing at C5, not C2. The Cause: The "Halogen Dance."[6][7][8][9] The 2-lithio-species is kinetically formed but thermodynamically unstable. It rapidly isomerizes to the 5-lithio-2-bromo species.

HalogenDance Start 2-Bromothiazole LDA Add LDA (-78°C) Start->LDA Kinetic Species A: 2-Lithio-5-bromothiazole (Kinetic Product) LDA->Kinetic Equil Equilibrium / Isomerization Kinetic->Equil Thermo Species B: 5-Lithio-2-bromothiazole (Thermodynamic Product) Equil->Thermo Fast if T > -78°C

Figure 3: The Halogen Dance mechanism. Failure to maintain cryogenic temperatures results in migration of the lithium species.

Protocol for Stability (Avoiding the Dance)

To successfully substitute at C2 without migration:

  • Temperature is Critical: Maintain -78°C strictly. Do not allow the reaction to warm above -70°C before quenching.

  • Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi. LDA is a non-nucleophilic base and prevents nucleophilic attack on the ring.

  • Inverse Addition (Optional): Pre-mix the electrophile with the thiazole, then add the base (Barbier conditions), though this is risky with enolizable electrophiles.

Standard Protocol:

  • Cool a solution of 2-bromothiazole in THF to -78°C.

  • Add LDA (1.1 equiv) dropwise over 20 mins.

  • Stir at -78°C for exactly 15 minutes. Do not extend this time.

  • Add the electrophile (e.g., aldehyde, alkyl halide) rapidly.

  • Allow to warm to room temperature only after the quench is complete.

Data Summary: Solvent & Catalyst Selection

Reaction TypePreferred SolventCatalyst SystemKey AdditiveTypical Yield
Hantzsch Synthesis Ethanol / MethanolNone (Thermal)NaOAc (Base)85-95%
C-H Arylation (C2) DMF / DMAPd(OAc)2 / PPh3CuI / Ag2CO360-80%
C-H Arylation (C5) Xylene / DioxanePd(OAc)2 / BphenK3PO455-75%
Lithiation THF (Anhydrous)NoneTMEDA (Stabilizer)Variable

References

  • Hantzsch Thiazole Synthesis Protocol : BenchChem. (2025).[1][10] Application Notes and Protocols for the Hantzsch Thiazole Synthesis. Link

  • Regiodivergent C-H Arylation : Journal of Organic Chemistry. (2020). "Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles". Link

  • Halogen Dance Mechanism : Journal of Organic Chemistry. (2004). "Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B". Link

  • Ligand-Free Arylation : Organic Chemistry Portal. (2024). "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles". Link

  • Drug Applications (Dasatinib/Ritonavir) : MDPI. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". Link

Sources

Application Notes & Protocols: Strategic Functionalization of 2-(Methoxymethyl)thiazole via Regioselective Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged heterocyclic motif integral to a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence in blockbuster drugs such as the antibiotic Sulfathiazole and various anticancer agents underscores its importance in medicinal chemistry.[2] The ability to selectively introduce functional groups onto the thiazole core is paramount for developing new chemical entities with tailored pharmacological profiles.[3][4]

This guide provides a detailed protocol for the regioselective lithiation and subsequent functionalization of 2-(methoxymethyl)thiazole. This specific substrate is a valuable building block, where the methoxymethyl (MOM) group serves a dual purpose: it protects the hydroxymethyl functionality and can influence the electronic properties of the ring. The primary method for functionalization involves deprotonation with a strong organolithium base, creating a potent nucleophilic intermediate that can react with a wide range of electrophiles.[5][6] This process allows for the precise installation of substituents at the C5 position, a key vector for molecular diversification.

Mechanistic Rationale and Strategic Considerations

The successful functionalization of 2-(methoxymethyl)thiazole hinges on understanding the principles of directed ortho-metalation (DoM) and the reactivity of organolithium species.

Regioselectivity of Deprotonation

In the thiazole ring, the proton at the C2 position is generally the most acidic. However, with a substituent already present at C2, the C5 proton becomes the most favorable site for deprotonation by a strong base like n-butyllithium (n-BuLi).[5] This is due to the inductive effect of the sulfur and nitrogen heteroatoms, which stabilize the resulting carbanion at the C5 position.

The reaction proceeds via the removal of the C5 proton by n-BuLi to form a 5-lithiothiazole intermediate. This species is a powerful nucleophile, poised to react with an electrophile. The entire process must be conducted under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent the decomposition of the highly reactive organolithium intermediate and to avoid side reactions, such as reaction with the solvent.[6]

The Role of Key Reagents and Conditions
  • Organolithium Base (n-BuLi): n-Butyllithium is a strong, non-nucleophilic base ideal for deprotonating heterocyclic systems. Its high reactivity necessitates careful handling under an inert atmosphere.[7]

  • Aprotic Solvent (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is relatively non-reactive towards organolithiums at low temperatures and effectively solvates the lithium cation, enhancing the reactivity of the carbanion.[8]

  • Low Temperature (-78 °C): Maintaining a temperature of -78 °C (a dry ice/acetone bath) is critical. It ensures the stability of the 5-lithiothiazole intermediate, preventing ring-opening or other degradation pathways.[9]

  • Electrophile: The choice of electrophile dictates the final functional group introduced at the C5 position. A wide variety of electrophiles, including aldehydes, ketones, alkyl halides, and silyl chlorides, are compatible with this reaction.[5][10]

Workflow and Mechanism Visualization

The overall process can be visualized as a two-step sequence: formation of the nucleophile followed by its reaction with an electrophile.

G A 2-(Methoxymethyl)thiazole in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B Step 1 C Add n-BuLi (Deprotonation at C5) B->C Step 2 D Formation of 5-Lithio-2-(methoxymethyl)thiazole C->D Intermediate Formation E Add Electrophile (E+) (Quench Reaction) D->E Step 3 F Formation of 5-Substituted Product E->F Reaction G Aqueous Work-up & Purification F->G Step 4 H Final Product G->H Isolation

Caption: Experimental workflow for the lithiation and functionalization of 2-(methoxymethyl)thiazole.

G reactant nBuLi n-BuLi THF, -78 °C intermediate Lithiated Intermediate reactant->intermediate Deprotonation at C5 electrophile Electrophile (E-X) product 5-Substituted Product intermediate->product Nucleophilic Attack

Caption: Reaction mechanism showing C5 deprotonation and electrophilic quench.

Detailed Experimental Protocols

CRITICAL SAFETY PRECAUTIONS
  • n-Butyllithium is a pyrophoric liquid, which can ignite spontaneously on contact with air and reacts violently with water.[7][11] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) in a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE) is mandatory: Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are often insufficient; consult glove compatibility charts). A face shield is recommended.[13][14]

  • Syringe and Cannula Techniques: Use well-practiced syringe or double-tipped needle (cannula) techniques for transferring n-BuLi.[14]

  • Quenching: Never add water directly to n-BuLi. A proper quenching procedure for residual reagent and cleaning glassware must be followed.[15] Slowly add a less reactive alcohol like isopropanol first, followed by methanol, and only then water, all while cooling the flask in an ice bath.[15]

General Protocol for Lithiation and Electrophilic Quench
  • Glassware Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled. The glassware must be rigorously dried in an oven (e.g., at 120 °C for several hours) and allowed to cool to room temperature under a stream of inert gas.[14]

  • Reaction Setup: Place 2-(methoxymethyl)thiazole (1.0 eq) into the dried flask. Add anhydrous THF (typically 0.1-0.2 M concentration relative to the substrate) via syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10-15 minutes. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a color change.

  • Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the solution while maintaining the temperature at -78 °C.[16]

  • Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. Then, slowly warm the reaction to room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[17]

  • Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified using an appropriate technique, typically flash column chromatography on silica gel.

Data Presentation: Scope of Electrophiles

The 5-lithiated 2-(methoxymethyl)thiazole is a versatile intermediate that reacts with a wide variety of electrophiles. The table below summarizes common electrophile classes and the resulting products.

Electrophile ClassExample ElectrophileResulting C5-SubstituentProduct Class
Aldehydes / KetonesBenzaldehyde-CH(OH)PhSecondary Alcohol
Alkyl HalidesIodomethane (CH₃I)-CH₃Alkylated Thiazole
Silyl HalidesTrimethylsilyl chloride-Si(CH₃)₃Silylated Thiazole
Carbon DioxideCO₂ (gas or dry ice)-COOHThiazole-5-carboxylic acid
DisulfidesDimethyl disulfide-SCH₃Thioether
AmidesN,N-Dimethylformamide (DMF)-CHOThiazole-5-carbaldehyde

Conclusion

This protocol provides a robust and reliable method for the C5-functionalization of 2-(methoxymethyl)thiazole. The key to success lies in the meticulous control of reaction parameters, particularly the exclusion of moisture and the maintenance of low temperatures. By mastering these techniques, researchers can leverage this powerful synthetic tool to generate a diverse library of substituted thiazoles, facilitating the exploration of new chemical space in drug discovery and materials science.

References

  • ResearchGate. (2025). Lithiation of five-membered heteroaromatic compounds.
  • PubMed. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus.
  • Semantic Scholar. (n.d.). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl.
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ResearchHub. (2022). Synthesis of selected functionalized derivatives of thiaz...
  • Williams College. (2002). effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems.
  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • PMC. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives.
  • ACS Publications. (n.d.). Chemical Redox Agents for Organometallic Chemistry.
  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines | Chemical Reviews.
  • YouTube. (2013). Chapter 11 -- Organometallic Chemistry, Part 1 of 4: Grignard and organolithium reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • PMC - PubMed Central. (n.d.). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts.
  • PubMed. (n.d.). Organic synthesis by quench reactions.
  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • Directed (ortho)
  • PMC - NIH. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide.
  • Chemistry LibreTexts. (2022). 12.1: Organometallic reactions.
  • Benchchem. (n.d.). Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

Sources

Application Note & Protocols: Incorporating 2-(Methoxymethyl)thiazole into Complex Flavor Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, flavor chemists, and product developers on the strategic incorporation of 2-(methoxymethyl)thiazole into complex flavor systems. Thiazoles are a critical class of sulfur-containing heterocyclic compounds that impart unique and potent aroma characteristics, ranging from nutty and roasted to green and savory.[1][2] Specifically, 2-(methoxymethyl)thiazole offers intriguing sensory properties that can introduce novel dimensions to a variety of flavor profiles. This guide details the compound's physicochemical and sensory properties, provides strategic considerations for formulation, and presents validated, step-by-step protocols for its effective application, from stock solution preparation to stability testing. The methodologies herein are designed to ensure scientific rigor, reproducibility, and the creation of high-quality, stable, and sensorially impactful flavor formulations.

Introduction to 2-(Methoxymethyl)thiazole in Flavor Science

Thiazole and its derivatives are pivotal in the flavor industry, often formed during the thermal processing of food through Maillard reactions and the degradation of sulfur-containing amino acids.[3] These compounds are known for their extremely low odor thresholds, meaning even trace amounts can significantly enhance a flavor profile.[4][5] While compounds like 2-acetylthiazole (popcorn, nutty) and 2-isobutylthiazole (green, tomato leaf) are well-characterized, 2-(methoxymethyl)thiazole remains a more specialized tool for the flavorist.[6][7]

The introduction of a methoxymethyl group to the thiazole ring modifies its volatility, polarity, and sensory perception, offering unique opportunities for flavor creation.[8] Its strategic use can bridge different flavor notes, add a subtle warming or roasted background, and enhance the overall complexity and mouthfeel of a formulation. This guide serves as a practical manual for unlocking its potential.

Physicochemical & Sensory Properties

A thorough understanding of a flavor ingredient's fundamental properties is a prerequisite for its successful application.

Chemical and Physical Data

Proper handling, dosage, and stability prediction rely on accurate physicochemical data. The properties of 2-(methoxymethyl)thiazole are summarized below.

PropertyValue / DescriptionSource
IUPAC Name 2-(Methoxymethyl)-1,3-thiazole-
Molecular Formula C5H7NOS[9]
Molecular Weight 129.18 g/mol [9]
Appearance Colorless to pale yellow liquid[10]
Solubility Soluble in alcohol, propylene glycol. Slightly soluble in water.[10][11]
Boiling Point ~117°C @ 34 mmHg[9]
Regulatory Status FEMA GRAS (Generally Recognized as Safe) listed under thiazoles.[3][12]

Scientist's Note: The limited water solubility necessitates the use of a co-solvent like ethanol or propylene glycol for homogeneous incorporation into aqueous-based systems. This is a critical first step to avoid "hot spots" of flavor in the final product.

Comprehensive Sensory Profile

The sensory perception of 2-(methoxymethyl)thiazole is complex and highly dependent on its concentration. Thiazoles as a class contribute significantly to flavor through olfaction rather than taste.[1]

  • At High Concentrations (>10 ppm): The aroma can be sharp, sulfury, and somewhat rubbery with a distinct burnt character. This is typical for many sulfur-containing volatiles when overdosed.[13]

  • At Medium Concentrations (1-5 ppm): The profile softens to reveal savory, roasted, and slightly nutty notes. A subtle, warming, and almost meaty or brothy character begins to emerge.

  • At Low Concentrations / Threshold (<1 ppm): This is where the compound's true value lies. The overt sulfury notes recede, and it acts as a flavor enhancer. It imparts a sense of richness, complexity, and cooked character. It can add a subtle bready or cereal-like nuance and enhance sweetness perception in some matrices.

Strategic Considerations for Formulation

Effective use of 2-(methoxymethyl)thiazole goes beyond simple addition; it requires a strategic approach considering its interactions with other flavor components and the food matrix itself.

Flavor Synergy and Application

This compound rarely stands alone; its strength is in its synergistic effect with other flavor molecules.

  • Savory & Meaty Flavors: It enhances the roasted and brothy notes in beef, chicken, and pork flavors, pairing well with pyrazines and other sulfur compounds like thiophenes.

  • Baked & Cereal Flavors: It can introduce a toasted, crust-like note to bread flavors and enhance the nutty character of grain-based profiles.

  • Coffee & Chocolate: In "brown" flavors, it can deepen the roasted notes, complementing pyrazines and furans to create a richer, more authentic coffee or dark chocolate experience.[2]

  • Tropical Fruits: In very small traces, it can add a unique ripe, slightly sulfury complexity to mango, durian, or passionfruit flavors, mimicking notes found in the natural fruits.[14]

Below is a diagram illustrating the key synergistic relationships for 2-(methoxymethyl)thiazole.

Caption: Synergistic flavor pairings for 2-(methoxymethyl)thiazole.

Impact of Food Matrix

The final food or beverage system will significantly influence the perception and stability of the flavor.

  • pH: Thiazole stability is generally good across a wide pH range, but extreme pH conditions combined with heat can potentially lead to ring-opening or side-chain reactions. Thiazoles are known to be more stable than oxazoles, a related class of heterocycles.[15]

  • Fat Content: Being lipophilic, 2-(methoxymethyl)thiazole will preferentially partition into the fat phase of a product.[1] In low-fat systems, its flavor will be more readily released and perceived (higher flavor impact), while in high-fat systems (e.g., sauces, dairy), higher concentrations may be needed to achieve the same sensory effect due to flavor sequestration in the fat.

  • Heat Processing: Thiazoles are typically formed at high temperatures and are thus relatively heat-stable, making them suitable for applications involving baking, retorting, or pasteurization. However, prolonged exposure to extreme heat should be tested to ensure the integrity of the overall flavor profile.

Application Protocols

The following protocols provide a systematic framework for working with 2-(methoxymethyl)thiazole.

Protocol 4.1: Stock Solution Preparation & Handling

Objective: To create accurate, stable, and easy-to-use stock solutions for dosing experiments.

Rationale: Direct addition of the neat, potent compound is impractical and leads to inaccurate dosing. A stock solution in a suitable solvent ensures homogeneity and precise control over concentration.

Materials:

  • 2-(methoxymethyl)thiazole (≥98% purity)

  • Propylene Glycol (PG) or Food-Grade Ethanol (95%)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Volumetric flasks (Class A)

  • Glass pipettes or gas-tight syringes

  • Amber glass bottles for storage

Procedure:

  • Solvent Selection: Choose PG for general applications. Use ethanol for applications where PG might impact viscosity or mouthfeel, or where rapid evaporation is desired.

  • Preparation of a 1.0% (10,000 ppm) Stock: a. Tare a clean, dry 100 mL volumetric flask on the analytical balance. b. Carefully add 1.000 g of 2-(methoxymethyl)thiazole directly into the flask. c. Dilute to the 100 mL mark with the chosen solvent (PG or Ethanol). d. Stopper the flask and invert at least 20 times to ensure complete dissolution and homogeneity.

  • Preparation of a 0.01% (100 ppm) Working Solution: a. Pipette 1.0 mL of the 1.0% stock solution into a separate 100 mL volumetric flask. b. Dilute to the 100 mL mark with the same solvent. c. Stopper and mix thoroughly.

  • Storage: Transfer the stock and working solutions to clearly labeled amber glass bottles. Store at 4°C, protected from light.

  • Self-Validation: Prepare a fresh working solution every 2-4 weeks. Before use in a critical experiment, perform a simple olfactory check against the previous batch to ensure no significant degradation or change in aroma has occurred.

Protocol 4.2: Dosage Determination & Sensory Threshold Testing

Objective: To determine the optimal concentration range of 2-(methoxymethyl)thiazole in a target application.

Rationale: Due to its potency, finding the correct dose is critical to avoid off-notes. This protocol uses a trained sensory panel to identify the detection threshold and preferred impact level.[16]

Materials:

  • 0.01% (100 ppm) working solution of 2-(methoxymethyl)thiazole.

  • Target food/beverage base (e.g., unflavored bouillon, sugar-water solution, neutral oil).

  • Trained sensory panel (5-10 members).

  • Presentation cups, coded with random 3-digit numbers.

Procedure:

  • Sample Preparation: a. Prepare a series of spiked samples in the target base. For a beverage, typical starting points would be: 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 ppm. b. Example Calculation for 0.5 ppm in 1000g of beverage:

    • Required mass = 1000g * (0.5 / 1,000,000) = 0.0005g of active compound.

    • Using 100 ppm stock: (0.0005g / 100 ppm) * 1,000,000 = 5g of stock solution.

    • Add 5g of the 100 ppm stock to 995g of the beverage base and mix thoroughly. c. Always prepare a "Control" sample containing only the base and an equivalent amount of the pure solvent (PG or Ethanol) used for the stock solution.

  • Sensory Evaluation (Triangle Test for Threshold): a. To determine the detection threshold, present panelists with three samples: two controls and one spiked at a low level (e.g., 0.1 ppm), or two spiked and one control. b. Ask panelists to identify the "odd" sample. A statistically significant number of correct identifications indicates the level is at or above the detection threshold.

  • Sensory Evaluation (Descriptive Analysis for Impact): a. Present the control and the range of spiked samples to the panel in a randomized, blind fashion. b. Ask panelists to rate the intensity of key attributes (e.g., "Roasted," "Sulfury," "Savory," "Overall Pleasantness") on a 9-point scale.

  • Data Analysis: Plot the average intensity scores against concentration. The optimal dosage range is typically where the desired attributes (e.g., "Roasted") are enhanced without a significant increase in negative attributes (e.g., "Sulfury").

The workflow for this protocol is visualized below.

G cluster_0 Preparation Phase cluster_1 Sensory Evaluation Phase cluster_2 Analysis & Decision prep_stock Prepare Stock (Protocol 4.1) prep_samples Prepare Spiked Samples (e.g., 0.1 to 2.0 ppm) prep_stock->prep_samples triangle_test Triangle Test (Detection Threshold) prep_samples->triangle_test descriptive_analysis Descriptive Analysis (Rate Attributes) prep_samples->descriptive_analysis prep_control Prepare Control (Solvent Only) prep_control->triangle_test prep_control->descriptive_analysis analyze Plot Intensity vs. Concentration triangle_test->analyze descriptive_analysis->analyze determine_range Determine Optimal Dosage Range analyze->determine_range

Sources

A Validated RP-HPLC Method for Purity Determination of 2-(methoxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity testing of 2-(methoxymethyl)thiazole, an important heterocyclic building block in pharmaceutical synthesis. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and phosphate buffer, offering excellent selectivity and resolution for the main component from its potential impurities. The method is designed for accuracy, precision, and reliability, adhering to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2] This document provides a comprehensive protocol, explains the scientific rationale behind the method parameters, and outlines the validation strategy, making it an essential resource for researchers, quality control analysts, and drug development professionals.

Introduction

2-(methoxymethyl)thiazole is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such starting materials is critical as impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for purity assessment is a regulatory and quality imperative.

High-performance liquid chromatography (HPLC) is the premier technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][3] This note describes a specific, sensitive, and stable RP-HPLC method developed for the quantitative determination of the purity of 2-(methoxymethyl)thiazole and the detection of any related process impurities or degradation products.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to rational method development.

  • Structure: 2-(methoxymethyl)thiazole

  • Molecular Formula: C₅H₇NOS[4]

  • Molecular Weight: 129.18 g/mol

  • Calculated log P: ~1.15 - 1.3[5][6]

  • UV Absorbance: Thiazole-containing compounds are known to possess a UV chromophore. While a specific λmax for 2-(methoxymethyl)thiazole is not readily published, related thiazole derivatives show significant absorbance in the 230-280 nm range.[7] For this method, a photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal monitoring wavelength. A wavelength of 254 nm is selected as a robust starting point.

The compound's moderate polarity, indicated by its log P value, makes it an ideal candidate for reversed-phase chromatography.[5]

Experimental Workflow

The overall process for determining the purity of a 2-(methoxymethyl)thiazole sample is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile/Buffer) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Standard Solution (Known Concentration) E Perform System Suitability Test (SST) B->E C Prepare Sample Solution (Test Article) F Inject Standard & Sample Solutions C->F D->E System Ready E->F SST Passed G Acquire Chromatographic Data (PDA Detector) F->G H Integrate Peaks in Chromatograms G->H I Calculate Purity (% Area) and Impurity Profile H->I J Generate Final Report I->J

Caption: HPLC Purity Testing Workflow for 2-(methoxymethyl)thiazole.

Recommended HPLC Analysis Conditions

The following parameters were optimized for the analysis.

ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography system with a PDA or UV detector.
Column C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.8) (25:75, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA/UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase

Detailed Protocols

Reagent and Solution Preparation
  • Potassium Phosphate Buffer (20 mM, pH 6.8): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 6.8 using a dilute potassium hydroxide solution. Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation: Mix 250 mL of HPLC-grade acetonitrile with 750 mL of the prepared 20 mM Potassium Phosphate Buffer (pH 6.8). Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-(methoxymethyl)thiazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-(methoxymethyl)thiazole test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This higher concentration is used to ensure the detection of impurities at a 0.1% level.

Chromatographic Procedure
  • System Equilibration: Set up the HPLC system according to the conditions in the table above. Purge the pump lines and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Standard Solution (0.1 mg/mL) in six replicate injections. The system is deemed suitable for analysis if the SST criteria (see Section 7) are met.

  • Analysis: Inject a blank (mobile phase) once, followed by the Sample Solution.

  • Data Processing: Integrate all peaks in the chromatogram for the Sample Solution, disregarding any peaks from the blank. Calculate the area percentage of each impurity and the purity of the main peak.

Purity Calculation: Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100

Scientific Rationale for Method Parameters

The selection of each parameter is based on the physicochemical properties of 2-(methoxymethyl)thiazole and established chromatographic principles to ensure a robust and reliable separation.

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is a highly versatile and robust stationary phase used in reversed-phase chromatography.[7] Given the moderate polarity of 2-(methoxymethyl)thiazole (log P ~1.2), the hydrophobic interactions with the C18 alkyl chains provide excellent retention and separation from more polar or less polar impurities.[5]

  • Mobile Phase (Acetonitrile/Phosphate Buffer): Acetonitrile is chosen as the organic modifier due to its low UV cutoff, low viscosity, and good elution strength for heterocyclic compounds. A phosphate buffer is used to maintain a constant pH of 6.8.[7] This pH is well within the stable operating range for silica-based columns and helps ensure consistent ionization states for any potential acidic or basic impurities, leading to reproducible retention times and peak shapes.

  • Isocratic Elution: An isocratic method (constant mobile phase composition) is preferred for its simplicity, robustness, and faster re-equilibration times, making it ideal for quality control environments.

  • Column Temperature (30 °C): Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. This slightly elevated temperature can also improve peak efficiency.

  • Detection Wavelength (254 nm): The thiazole ring provides UV absorbance. 254 nm is a common wavelength used for aromatic and heterocyclic compounds and provides good sensitivity.[7] The use of a PDA detector is strongly recommended to confirm the homogeneity of the main peak and to select the optimal wavelength for all relevant compounds during method development.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. The following SST parameters should be assessed from six replicate injections of the Standard Solution, with acceptance criteria based on USP <621> guidelines.[1][3][8]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column and mobile phase conditions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector system.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Demonstrates the precision and stability of the pump and flow rate.

Method Validation Strategy (ICH Q2(R1))

To ensure the method is suitable for its intended purpose (purity testing), it must be validated according to ICH Q2(R1) guidelines.[2][9][10] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). Achieved by stress testing (acid, base, peroxide, heat, light) and confirming peak purity using a PDA detector.
Linearity Demonstrated over a range from the Limit of Quantitation (LOQ) to 120% of the sample concentration. A correlation coefficient (r²) of ≥ 0.999 is expected.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.
Accuracy Determined by spiking the sample with known amounts of impurities or by comparing results to a secondary method. Recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Repeatability is assessed by analyzing six independent sample preparations on the same day. Intermediate precision is assessed by a different analyst on a different day or with different equipment. %RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of an impurity that can be reliably quantified. Typically established at a signal-to-noise ratio of 10:1.
Robustness Assessed by making small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) and observing the effect on the results.

Conclusion

The RP-HPLC method described in this application note is a reliable, robust, and efficient tool for the purity determination of 2-(methoxymethyl)thiazole. The method is based on sound chromatographic principles and is designed for easy implementation in a regulated quality control laboratory. The detailed protocol, method rationale, and clear validation framework provide users with the necessary information to successfully apply and qualify this method for its intended purpose, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Thiazole, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Methoxythiazole. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiazole, 2-methoxy- (CAS 14542-13-3). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Thiazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2020). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2022). <621> Chromatography. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Efficient visible/NIR light-driven uncaging of hydroxylated thiazole orange-based caged compounds in aqueous media. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • LCGC International. (2023). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • DergiPark. (n.d.). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Retrieved from [Link]

  • SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-.... Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • International Journal of Pharmaceutical and Experimental Research. (2021). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxythiazole. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

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Troubleshooting & Optimization

Improving reaction yields in the synthesis of 2-(methoxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(methoxymethyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in the laboratory.

Overview of the Synthetic Pathway

The most common and efficient route to synthesize 2-(methoxymethyl)thiazole is a two-step process. The first step involves the construction of the thiazole ring via the Hantzsch thiazole synthesis to form a 2-(chloromethyl)thiazole intermediate. This is followed by a Williamson ether synthesis to introduce the methoxymethyl group.

Step 1: Hantzsch Thiazole Synthesis of 2-(halomethyl)thiazole

This classic cyclization reaction involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of the 2-(chloromethyl)thiazole precursor, 1,3-dichloroacetone is reacted with thioacetamide.

Step 2: Williamson Ether Synthesis

The resulting 2-(chloromethyl)thiazole is then treated with sodium methoxide in a nucleophilic substitution reaction (SN2) to yield the final product, 2-(methoxymethyl)thiazole.[2]

Below is a visual representation of the overall workflow:

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Williamson Ether Synthesis 1,3-Dichloroacetone 1,3-Dichloroacetone Hantzsch Reaction Hantzsch Reaction 1,3-Dichloroacetone->Hantzsch Reaction Thioacetamide Thioacetamide Thioacetamide->Hantzsch Reaction 2-(Chloromethyl)thiazole 2-(Chloromethyl)thiazole Hantzsch Reaction->2-(Chloromethyl)thiazole Ether Synthesis Ether Synthesis 2-(Chloromethyl)thiazole->Ether Synthesis Intermediate Sodium Methoxide Sodium Methoxide Sodium Methoxide->Ether Synthesis 2-(Methoxymethyl)thiazole 2-(Methoxymethyl)thiazole Ether Synthesis->2-(Methoxymethyl)thiazole Final Product

Synthetic workflow for 2-(methoxymethyl)thiazole.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(methoxymethyl)thiazole in a question-and-answer format.

Part 1: Hantzsch Thiazole Synthesis of 2-(Chloromethyl)thiazole

Q1: My yield of 2-(chloromethyl)thiazole is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Suboptimal Reaction Temperature: This reaction often requires heating to proceed at an efficient rate.[3] If the temperature is too low, the reaction may be sluggish or stall. Conversely, excessively high temperatures can lead to decomposition of reactants or products, resulting in a lower yield and discolored product.[3]

    • Solution: Carefully control the reaction temperature. For many Hantzsch syntheses, refluxing in a suitable solvent like ethanol is effective.[4] Consider performing small-scale trials at different temperatures to find the optimal condition for your specific setup.

  • Improper Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. While alcohols like ethanol and methanol are common, other solvents or even solvent-free conditions have been shown to be effective.[3]

    • Solution: Ethanol is a good starting point. If yields are still low, consider exploring other solvents like isopropanol or mixtures such as ethanol/water.[5] The choice of solvent can also affect the solubility of the product, potentially aiding in its isolation.

  • Reagent Purity: The purity of your 1,3-dichloroacetone and thioacetamide is critical. Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.

    • Solution: Use high-purity reagents. If you suspect impurities, consider purifying your starting materials before use. 1,3-dichloroacetone can be distilled, and thioacetamide can be recrystallized.

  • Side Reactions: The Hantzsch synthesis proceeds through several intermediates, and competing side reactions can occur.[1] For instance, self-condensation of 1,3-dichloroacetone or hydrolysis of the thioacetamide can reduce the amount of reactants available for the desired cyclization.

    • Solution: Maintain an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation and side reactions. Add the reagents in a controlled manner, and ensure efficient stirring to maintain a homogeneous reaction mixture.

Q2: I'm observing the formation of a significant amount of dark-colored, tar-like byproduct. What is causing this and how can I prevent it?

A2: The formation of dark, insoluble byproducts is often a result of decomposition at elevated temperatures.[3] This can be particularly problematic during the synthesis of chloro-substituted thiazoles.

  • Causality: High temperatures can lead to polymerization and degradation of the reactants and the thiazole product.

  • Solution:

    • Temperature Control: As mentioned above, precise temperature control is key. Avoid overheating the reaction mixture.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly to avoid prolonged heating that can lead to decomposition.

    • Inert Atmosphere: Running the reaction under an inert atmosphere can also help to minimize oxidative processes that may contribute to the formation of colored impurities.

Part 2: Williamson Ether Synthesis of 2-(Methoxymethyl)thiazole

Q3: The conversion of 2-(chloromethyl)thiazole to 2-(methoxymethyl)thiazole is incomplete, and I'm left with a significant amount of starting material. How can I drive the reaction to completion?

A3: Incomplete conversion in a Williamson ether synthesis is a common issue. Here are the primary factors to consider:

  • Insufficient Base: The reaction requires a strong base to deprotonate methanol and form the methoxide nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a slow or incomplete reaction.

    • Solution: Sodium methoxide is a suitable base for this reaction. Ensure you are using at least a stoichiometric equivalent. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion. If preparing the methoxide in situ from methanol and a base like sodium hydride (NaH), ensure the complete reaction of the hydride before adding the 2-(chloromethyl)thiazole.[2]

  • Reaction Time and Temperature: Like many SN2 reactions, the rate is dependent on both time and temperature.[6]

    • Solution: Refluxing in methanol is a common condition for this type of reaction.[7] Monitor the reaction by TLC. If the reaction stalls, you can try increasing the reaction time. However, be mindful that prolonged heating can also lead to side reactions.

  • Solvent Choice: The solvent should be polar and aprotic to favor the SN2 mechanism.[6]

    • Solution: Methanol is a good solvent for this reaction as it also serves as the source of the methoxide. Other polar aprotic solvents like DMF or DMSO could be considered, but methanol is often sufficient and simplifies the reaction setup.

Q4: I am observing byproducts in my final product. What are the likely side reactions and how can I minimize them?

A4: The primary side reaction of concern in this Williamson ether synthesis is elimination (E2).

  • E2 Elimination: The methoxide is a strong base and can potentially induce an E2 elimination reaction with the 2-(chloromethyl)thiazole to form an alkene, although this is less likely with a primary halide.[8]

    • Causality: The use of a strong, sterically hindered base or high temperatures can favor elimination over substitution.

    • Solution:

      • Base: Sodium methoxide is not sterically hindered, which favors the SN2 pathway.[8]

      • Temperature: While heating is necessary, avoid excessively high temperatures which can favor the elimination pathway. Refluxing in methanol is generally a good balance.

      • Molar Ratio: Using a large excess of sodium methoxide can increase the likelihood of elimination and other side reactions. An equimolar amount or a slight excess is recommended.[9]

  • Hydrolysis: If there is water present in the reaction mixture, the 2-(chloromethyl)thiazole can be hydrolyzed to 2-(hydroxymethyl)thiazole.

    • Solution: Ensure that your methanol and other reagents are anhydrous. Perform the reaction under an inert, dry atmosphere.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for reaction conditions for the Hantzsch synthesis of 2-(chloromethyl)thiazole?

A: A good starting point is to react equimolar amounts of 1,3-dichloroacetone and thioacetamide in ethanol at reflux. Monitor the reaction by TLC until the starting materials are consumed.

Q: How can I effectively monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is an excellent technique for monitoring both reaction steps. For the Hantzsch synthesis, you can monitor the disappearance of the 1,3-dichloroacetone. For the Williamson ether synthesis, you can monitor the disappearance of the 2-(chloromethyl)thiazole and the appearance of the more polar 2-(methoxymethyl)thiazole.

Q: What is the best way to purify the final product, 2-(methoxymethyl)thiazole?

A: After the Williamson ether synthesis, the reaction mixture can be worked up by removing the methanol under reduced pressure, followed by partitioning between water and an organic solvent like ethyl acetate. The organic layer can then be washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to remove any unreacted starting material and polar byproducts.[10]

Q: Are there alternative methods for synthesizing 2-(methoxymethyl)thiazole?

A: An alternative route involves the synthesis of 2-(hydroxymethyl)thiazole, followed by methylation.[7] However, this adds an extra step to the synthesis. Other, more modern methods for thiazole synthesis exist, but the Hantzsch reaction followed by Williamson ether synthesis remains a robust and widely used approach.[11]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters. Note that optimal conditions may vary depending on the specific scale and laboratory setup.

Table 1: Hantzsch Synthesis of 2-(halomethyl)thiazole Derivatives - Representative Conditions

ParameterValue/RangeRationale & Reference
Solvent Ethanol, Methanol, Ethanol/WaterAlcohols are common solvents for this reaction.[5]
Temperature 60-100 °C (Reflux)Heating is generally required to achieve a reasonable reaction rate.[3][4]
Reaction Time 2-24 hoursCompletion should be monitored by TLC.[5][7]
Catalyst (Optional) Silica supported tungstosilicic acidCan improve yields and reaction times in some cases.[5]
Typical Yield 40-87%Yields can vary significantly based on substrate and conditions.[5][12]

Table 2: Williamson Ether Synthesis of 2-(methoxymethyl)thiazole - Representative Conditions

ParameterValue/RangeRationale & Reference
Alkyl Halide 2-(Chloromethyl)thiazoleA primary halide is ideal for SN2 reactions.[2]
Base Sodium Methoxide (NaOMe)A strong, non-hindered base that also provides the nucleophile.[7]
Solvent Methanol (anhydrous)Serves as both solvent and reagent source.[7]
Temperature RefluxProvides sufficient energy for the reaction without promoting significant elimination.[7]
Reaction Time 1-8 hoursMonitor by TLC for completion.[6]
Molar Ratio (Base:Halide) 1:1 to 1.1:1A slight excess of base can drive the reaction to completion.[9]
Typical Yield >80%This reaction is generally high-yielding.[7]

References

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. (URL not available)
  • Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem. (URL not available)
  • Optimization of the reaction conditions for the Hantzsch condensation...
  • General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • The Williamson Ether Synthesis. Master Organic Chemistry. (URL not available)
  • Williamson Ether Synthesis. Chemistry Steps. (URL not available)
  • Williamson Ether Synthesis. Chemistry LibreTexts. (URL not available)
  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Benchchem. (URL not available)
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Williamson Ether Synthesis Reaction Mechanism. YouTube. (URL not available)
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (URL not available)
  • The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview. Benchchem. (URL not available)
  • Technical Support Center: Purification of Polar Triazole Compounds. Benchchem. (URL not available)
  • Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.
  • Improving reaction conditions for Williamson ether synthesis. Benchchem. (URL not available)
  • Hantzsch Thiazole Synthesis. SynArchive. (URL not available)
  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separ
  • Hantzsch Thiazole Synthesis. Chem Help Asap. (URL not available)
  • Laboratory Techniques of Purification and Isolation. IT Medical Team. (URL not available)
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. (URL not available)
  • Thiazole synthesis. Organic Chemistry Portal. (URL not available)
  • Improved clearance of host cell protein impurities at the polishing purification step using multimodal chrom
  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. YouTube. (URL not available)
  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules. (URL not available)

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Thiazole Ring Closure Reactions: A Technical Support Center for Minimizing Side Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold is a cornerstone of modern pharmaceutical design. Its prevalence in numerous FDA-approved drugs underscores the importance of mastering its synthesis. However, the seemingly straightforward ring closure reactions that form this critical heterocycle are often plagued by the formation of unwanted side products, leading to reduced yields, complex purification challenges, and significant delays in development timelines.

This technical support center provides a comprehensive troubleshooting guide, structured in a practical question-and-answer format, to directly address the specific issues encountered during thiazole synthesis. Drawing from established literature and extensive field experience, this guide delves into the causality behind side product formation and offers validated strategies to mitigate these challenges, ensuring the integrity and efficiency of your synthetic endeavors.

Frequently Asked Questions (FAQs)

General Questions

Q1: My thiazole synthesis is giving a low yield and multiple spots on TLC. Where should I start troubleshooting?

A1: A low yield and multiple spots on Thin Layer Chromatography (TLC) are common indicators of competing side reactions or degradation of starting materials. The first step is to identify the specific thiazole synthesis method you are employing (e.g., Hantzsch, Cook-Heilbron, Gabriel) as the potential side products are often characteristic of the chosen route.

Begin by carefully analyzing your starting materials for purity. Impurities in your α-haloketone, thioamide, or other reagents can introduce competing reaction pathways. Subsequently, scrutinize your reaction conditions—temperature, solvent, reaction time, and stoichiometry are all critical parameters that can significantly influence the product distribution. For instance, prolonged reaction times or excessive heat can lead to the degradation of both starting materials and the desired thiazole product.

Troubleshooting Guide by Synthesis Method

This section provides in-depth troubleshooting for the most common thiazole ring closure reactions, complete with mechanistic explanations for side product formation and detailed protocols for their minimization.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, the reaction of an α-halocarbonyl compound with a thioamide, is one of the most fundamental methods for thiazole formation. While robust, it is not without its challenges.

Q2: I am observing a significant amount of a regioisomeric byproduct in my Hantzsch synthesis. How can I improve the selectivity for my desired thiazole?

A2: The formation of a regioisomeric byproduct is a known issue in the Hantzsch synthesis, particularly when using N-substituted thioamides. The expected product is the 2,4-disubstituted thiazole, but under certain conditions, the reaction can yield a 3,4-disubstituted-2-imino-2,3-dihydrothiazole. This occurs due to competing N-alkylation versus S-alkylation of the thioamide.

Mechanism of Regioisomer Formation:

The thioamide exists in tautomeric forms, and while the thione form is generally more stable, the thiol tautomer possesses two nucleophilic centers: the sulfur and the nitrogen.

  • S-Alkylation (Desired Pathway): The sulfur atom of the thioamide acts as the nucleophile, attacking the α-carbon of the haloketone. This is the initial step in the canonical Hantzsch mechanism, leading to the desired thiazole.

  • N-Alkylation (Side Reaction Pathway): The nitrogen atom can also act as a nucleophile, leading to an N-alkylated intermediate. Subsequent cyclization of this intermediate results in the formation of the 2-imino-2,3-dihydrothiazole regioisomer.

The following diagram illustrates the competing pathways:

G cluster_0 Thioamide Tautomers cluster_1 Reaction Pathways Thione Thione (Major) Thiol Thiol (Minor) Thione->Thiol Tautomerization Thiol->Thione S_Alkylation S-Alkylation (Desired) Thiol->S_Alkylation Sulfur Attack N_Alkylation N-Alkylation (Side Reaction) Thiol->N_Alkylation Nitrogen Attack Haloketone α-Haloketone Haloketone->S_Alkylation Haloketone->N_Alkylation Thiazole Desired Thiazole S_Alkylation->Thiazole Cyclization & Aromatization Iminothiazole Imino-dihydrothiazole (Regioisomer) N_Alkylation->Iminothiazole Cyclization

Figure 1: Competing S- and N-Alkylation in Hantzsch Synthesis.

Troubleshooting Strategies:

StrategyRationale
Control Reaction pH Acidic conditions can protonate the nitrogen of the thioamide, disfavoring N-alkylation and promoting the desired S-alkylation pathway. A study has shown that conducting the reaction in a 10M HCl-EtOH mixture can favor the formation of the imino-dihydrothiazole, so neutral or slightly basic conditions are generally preferred for the standard thiazole synthesis.[1]
Solvent Selection Polar, protic solvents like ethanol can stabilize the transition state leading to S-alkylation. Non-polar solvents may favor N-alkylation in some cases.
Thioamide Structure Bulky substituents on the nitrogen of the thioamide can sterically hinder N-alkylation, thus favoring the S-alkylation pathway.

Q3: My reaction mixture turns dark, and I isolate a complex mixture of byproducts, possibly from dimerization. What is causing this, and how can I prevent it?

A3: The formation of dark, complex mixtures often points to the formation of dimeric or polymeric byproducts. In the context of the Hantzsch synthesis, a common but often overlooked side reaction is the self-condensation of the thioamide or the reaction of two thioamide molecules with one α-haloketone. One such byproduct can be a 1,3-dithiane-2,5-diimine derivative.

Troubleshooting Strategies:

StrategyRationale
Control Stoichiometry Using a slight excess of the α-haloketone (e.g., 1.1 equivalents) can help to ensure that the thioamide is consumed in the desired reaction pathway, minimizing its self-condensation.
Slow Addition Adding the thioamide slowly to the solution of the α-haloketone can maintain a low concentration of the thioamide, disfavoring bimolecular side reactions.
Lower Reaction Temperature Higher temperatures can accelerate side reactions. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the selectivity for the desired product.

Q4: I suspect my α-haloketone is degrading during the reaction. How can I confirm this and prevent it?

A4: α-Haloketones can be susceptible to hydrolysis, especially in the presence of water and acid or base, to form the corresponding α-hydroxyketone. This α-hydroxyketone will not participate in the thiazole ring formation, thus reducing the overall yield.

Troubleshooting Strategies:

StrategyRationale
Use Anhydrous Conditions Ensure that all solvents and reagents are rigorously dried. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Control pH Both strong acid and strong base can catalyze the hydrolysis of α-haloketones. Maintaining a neutral or slightly acidic pH is often optimal.
Use Freshly Prepared or Purified α-Haloketone α-Haloketones can degrade upon storage. It is best to use them freshly prepared or to purify them by recrystallization or distillation immediately before use.
The Gabriel Thiazole Synthesis

The Gabriel synthesis involves the reaction of an α-acylaminoketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀), to form the thiazole ring. The harsh conditions often required for this reaction can lead to side product formation.

Q5: My Gabriel synthesis results in a low yield and a significant amount of tar-like material. What is causing this, and are there milder alternatives to phosphorus pentasulfide?

A5: The use of phosphorus pentasulfide (P₄S₁₀) at high temperatures is a common source of side reactions and product degradation in the Gabriel synthesis. P₄S₁₀ is a harsh reagent that can lead to charring and the formation of complex, insoluble byproducts.

Fortunately, milder thionating agents have been developed. Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective alternative that often allows for reactions to be run at lower temperatures and with cleaner outcomes.

Comparative Overview: P₄S₁₀ vs. Lawesson's Reagent

FeaturePhosphorus Pentasulfide (P₄S₁₀)Lawesson's Reagent
Reactivity Highly reactive, often non-selectiveMore selective, milder
Solubility Poorly soluble in most organic solventsSoluble in many organic solvents (e.g., toluene, THF)
Byproducts Can form complex phosphorus-sulfur byproductsByproducts are generally more soluble and easier to remove
Reaction Conditions Often requires high temperatures (e.g., 150-200 °C)Effective at lower temperatures (e.g., 80-110 °C)

Experimental Protocol: Gabriel Synthesis using Lawesson's Reagent

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-acylaminoketone (1.0 eq) and dry toluene.

  • Reagent Addition: Add Lawesson's Reagent (0.5 - 1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. The mixture can often be filtered through a plug of silica gel to remove the phosphorus-containing byproducts. The filtrate is then concentrated, and the crude product is purified by column chromatography or recrystallization.

The following workflow illustrates the streamlined process with Lawesson's Reagent:

G Start α-Acylaminoketone + Lawesson's Reagent in Toluene React Heat (80-110 °C) Start->React Workup Cool & Filter through Silica Gel React->Workup Purify Concentrate & Purify Workup->Purify Product Pure Thiazole Purify->Product G cluster_0 Key Reaction Parameters cluster_1 Desired Outcome Purity High Purity α-Aminonitrile Success High Yield of 5-Aminothiazole Purity->Success Conditions Anhydrous & Inert Atmosphere Conditions->Success Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Success Base Mild, Non-nucleophilic Base (e.g., Pyridine) Base->Success

Figure 3: Critical Factors for a Successful Cook-Heilbron Synthesis.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. [Link]

  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7925-7929. [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: Purification of 2-(Methoxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification of 2-(methoxymethyl)thiazole . Note that while some databases may associate CAS 13737-36-5 with benzyl bromide derivatives, this guide strictly focuses on the thiazole ether derivative (Structure: Thiazole ring substituted at C2 with a methoxymethyl group).

Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to its physicochemical properties: it is a low-melting solid or oil (depending on ambient temperature) with a basic nitrogen center capable of causing "tailing" on silica, and an ether linkage that requires careful handling during acid treatments.

This guide prioritizes three strategies:

  • Vacuum Distillation: For bulk removal of heavy impurities.

  • Hydrohalic Salt Formation: The "Gold Standard" for isolating the molecule from non-basic contaminants.

  • Modified Chromatography: For final polishing of close-eluting isomers.

Module 1: Primary Purification via Vacuum Distillation

Context: 2-(Methoxymethyl)thiazole has a projected boiling point of approximately 85–95°C at 10–15 mmHg (extrapolated from 2-acetylthiazole and 2-methylthiazole data). Atmospheric distillation is discouraged due to the risk of thermal decomposition (N-oxidation or ether cleavage) at temperatures >160°C.

Troubleshooting Guide: Distillation Issues
Symptom Probable Cause Corrective Action
Product is colored (Yellow/Brown) Co-distillation of thioamide precursors or oxidation products.Install a Vigreux column (15-20 cm) to improve fractionation. Collect the middle 80% fraction only.
Bumping / Unstable Vacuum Residual solvents (MeOH/THF) from synthesis.Degas first: Stir at RT under weak vacuum (100 mmHg) for 30 mins before applying high vacuum and heat.
Low Recovery Yield Product holding up in the condenser or polymerization.Warm the condenser: Use water at 40°C in the condenser to prevent solidification (if MP is near RT) and ensure the receiver is cooled to 0°C.
Protocol 1.0: Optimized Vacuum Fractionation
  • Setup: Short-path distillation head with a Vigreux column.

  • Pressure: Maintain <10 mmHg stable vacuum.

  • Bath Temp: Start at 60°C, ramp slowly to 110°C.

  • Collection: Discard the first 5-10% (forerun containing solvent/light volatiles). Collect the main fraction when vapor temp stabilizes.

Module 2: The "Gold Standard" – Hydrochloride Salt Precipitation

Scientific Rationale: Thiazoles are weak bases (pKa ~2.5). Most impurities from the Hantzsch synthesis (alpha-halo ketones) or etherification (alkyl halides) are neutral. By converting the thiazole to its hydrochloride salt, you render it insoluble in non-polar organic solvents, effectively "locking" the product in a solid crystal lattice while impurities remain in the mother liquor.

Workflow Diagram:

SaltPurification Start Crude Oil (Impure) Dissolve Dissolve in Anhydrous Et2O or EtOAc Start->Dissolve Acidify Add HCl (2M in Et2O) Dropwise @ 0°C Dissolve->Acidify Protonation Filter Filter Precipitate (Hygroscopic Salt) Acidify->Filter Crystallization Wash Wash Cake (Et2O/Hexane) Filter->Wash Remove Neutrals Base Free Base Regeneration (Sat. NaHCO3 / DCM) Wash->Base Neutralization Final Pure 2-(MM)Thiazole (>99%) Base->Final

Figure 1: Self-validating salt purification workflow.[1] If no precipitate forms, the product concentration is too low or the solvent is too polar (switch to Hexane/Et2O).

Protocol 2.0: HCl Salt Formation & Regeneration
  • Dissolution: Dissolve crude oil (10 g) in anhydrous Diethyl Ether or Ethyl Acetate (50 mL). Cool to 0°C.[2]

  • Precipitation: Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Observation: A white to off-white solid should precipitate immediately.

    • Endpoint: Stop when addition no longer produces fresh precipitate (check pH on wet paper; it should be acidic).

  • Filtration: Filter rapidly under Nitrogen (thiazolium salts can be hygroscopic). Wash the cake 3x with cold ether.

  • Regeneration:

    • Suspend the solid in DCM (50 mL).

    • Add Saturated NaHCO3 (50 mL) slowly (Caution: CO2 evolution).

    • Separate layers. Extract aqueous layer 2x with DCM.

    • Dry combined organics over Na2SO4 and concentrate.[3]

Module 3: Chromatographic Polishing

Issue: Thiazole nitrogens interact with silanol groups on silica gel, causing peak tailing and poor separation from polar impurities like 2-hydroxymethylthiazole.

Troubleshooting Guide: Tailing & Co-elution
Question Answer / Technical Insight
Why is my product streaking on the TLC plate? The basic nitrogen is H-bonding to the acidic silica. Solution: Pre-treat your TLC plate and column silica with 1% Triethylamine (TEA) in Hexane.
I see a spot staying at the baseline. What is it? Likely the N-oxide or the hydrolysis product (alcohol). These are much more polar. Strategy: Use a gradient from 100% Hexane to 20% EtOAc/Hexane. The ether elutes early; the alcohol stays behind.
Protocol 3.0: TEA-Buffered Silica Column
  • Slurry: Prepare silica slurry using Hexane + 1% Triethylamine.

  • Loading: Load crude material (diluted 1:1 in eluent).

  • Elution: Run isocratic 5% EtOAc in Hexane (with 0.5% TEA) initially. Increase polarity only if necessary.

  • Detection: Thiazoles are UV active (254 nm) and stain well with Iodine or KMnO4.

Comparative Data: Yield vs. Purity

MethodTypical PurityRecovery YieldBest For...
Vacuum Distillation 95-97%85-90%Large scale (>50g), removal of heavy tars.
HCl Salt Precipitation >99.5%70-80%Pharma-grade requirements , removing neutral isomers.
Column Chromatography 98%80-85%Small scale (<5g), separating close polar impurities.

FAQ: Storage & Stability

Q: Can I store the compound as the HCl salt? A: Yes, and it is recommended. The hydrochloride salt is significantly more stable towards oxidation and shelf-storage than the free base oil. Store in a desiccator, as thiazolium salts can be hygroscopic.

Q: My product smells like popcorn/nuts. Is it impure? A: Not necessarily. Many 2-substituted thiazoles (like 2-acetylthiazole) are potent flavor compounds with nutty/popcorn aromas. However, a "rotten egg" or sulfidic smell indicates thioamide impurities or ring degradation.

Q: Is the methoxymethyl ether stable to the HCl salt formation? A: Generally, yes. Methyl ethers are stable to dilute acids at room temperature. Avoid heating the acidic solution or using Lewis acids (like BBr3 or AlCl3), which will cleave the ether.

References

  • Thiazole Properties & Chemistry

    • Metzger, J. V.[3] (Ed.).[3] (1979). Thiazole and Its Derivatives (Vol. 34). John Wiley & Sons. (Foundational text on thiazole reactivity and pKa).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists.
  • Synthesis & Impurity Profiles: Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. (Original synthesis describing thioamide impurities).
  • General Purification of Heterocycles

    • Armarego, W. L., & Chai, C. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Troubleshooting stability issues of 2-(methoxymethyl)thiazole in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting stability issues of 2-(methoxymethyl)thiazole in aqueous media FEMA Number: 3632 | CAS: 15679-13-7 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Phantom Loss" Phenomenon

Welcome to the technical support hub for 2-(methoxymethyl)thiazole . As a flavor and fragrance ingredient, this compound presents a unique challenge in aqueous environments: it is often chemically stable but physically unstable.

Many researchers report "degradation" when they are actually observing physical loss (volatility or sorption) or analytical artifacts . This guide prioritizes the most likely failure modes based on the structural chemistry of the 1,3-thiazole ring and the methoxymethyl ether side chain.

Module 1: Physical Loss vs. Chemical Degradation

Symptom: "My HPLC/GC peak area decreases over time in neutral buffer, but I see no new degradation peaks."

Diagnosis: This is the hallmark of volatility or sorption , not hydrolysis. 2-(Methoxymethyl)thiazole has a relatively low molecular weight (129.18 g/mol ) and significant vapor pressure. In open aqueous systems, it follows Henry’s Law and partitions into the headspace.

Troubleshooting Protocol: The "Sealed vs. Open" Stress Test

Use this protocol to distinguish physical loss from chemical breakdown.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 ppm solution of 2-(methoxymethyl)thiazole in Phosphate Buffered Saline (PBS, pH 7.4) containing 0.1% DMSO (to ensure initial solubility).

  • Aliquot: Split the solution into three glass HPLC vials:

    • Vial A: Fill to the brim (zero headspace), cap tightly with a PTFE-lined crimp cap.

    • Vial B: Fill to 50% volume (high headspace), cap tightly.

    • Vial C: Fill to 50% volume, leave uncapped (open to air).

  • Incubation: Store all vials at 25°C for 24 hours.

  • Analysis: Analyze by HPLC-UV (254 nm).

Interpretation of Results:

Observation Diagnosis Remediation
Vial A ≈ Vial B ≈ Vial C Compound is stable. No action needed.
Vial A ≈ Vial B >> Vial C Volatility Loss. The compound evaporated. Use zero-headspace vessels; avoid open-air incubation; use cooled autosamplers.
Vial A >> Vial B Headspace Partitioning. The compound is equilibrating into the air gap. Minimize headspace ratio.

| Vial A (Low Recovery) | Sorption/Chemical Loss. | If glass vials were used, it is likely chemical. If plastic was used, it is sorption (see Module 3). |

Module 2: pH-Dependent Stability (Hydrolysis)

Symptom: "The compound degrades rapidly in acidic/basic conditions, and I see new polar peaks."

Technical Insight: The 2-(methoxymethyl)thiazole structure contains two reactive centers:

  • The Ether Linkage (

    
    ):  Generally robust, but susceptible to acid-catalyzed cleavage under extreme conditions (pH < 2).
    
  • The Thiazole Ring: Thiazoles are weak bases (

    
    ).[1] They are resistant to acid hydrolysis but susceptible to ring opening  in strong alkaline media (pH > 10) due to nucleophilic attack at the C2 position, even though the C2 is substituted.
    
Decision Logic: Degradation Pathways

G Start Observed Instability CheckpH Check pH Environment Start->CheckpH Acid Acidic (pH < 3) CheckpH->Acid Base Basic (pH > 9) CheckpH->Base Neutral Neutral (pH 4-8) CheckpH->Neutral EtherCleavage Mechanism: Ether Hydrolysis Product: 2-(hydroxymethyl)thiazole Acid->EtherCleavage Slow RingOpen Mechanism: Nucleophilic Attack Product: Ring Fragmentation/Thioamides Base->RingOpen Rapid at High Temp Stable High Stability (Check Volatility) Neutral->Stable

Figure 1: Decision tree for diagnosing pH-mediated instability.

FAQ: pH Stability

Q: Can I use this compound in a formulation at pH 3.0? A: Yes, for short durations. While the ether linkage is acid-sensitive, the reaction rate at pH 3.0 at room temperature is negligible for typical shelf-life (days/weeks). Avoid heating at this pH, as it accelerates the cleavage to 2-(hydroxymethyl)thiazole.

Q: Why does my peak disappear in 0.1 M NaOH? A: Thiazole rings are electron-deficient. In strong base, the hydroxide ion (


) acts as a nucleophile, attacking the ring (usually at C2 or C5), leading to ring fragmentation. Avoid pH > 9.0. 

Module 3: Sorption & Material Compatibility

Symptom: "I prepared a standard curve in plastic tubes, but the response is non-linear."

Diagnosis: Sorption. Thiazoles are lipophilic heterocycles. 2-(Methoxymethyl)thiazole (LogP


 0.4–1.5) has an affinity for hydrophobic polymers, particularly Polypropylene (PP) and PVC.

Corrective Action:

  • ALWAYS use Glass or PTFE (Teflon) coated containers for stock solutions.

  • NEVER store dilute aqueous solutions (< 10 µM) in polypropylene Eppendorf tubes for more than 1 hour.

  • Protocol: If plastic is unavoidable, add a cosolvent (e.g., 5-10% Ethanol or Propylene Glycol) to the aqueous media to increase the solubility and reduce the partition coefficient into the plastic.

Module 4: Analytical Troubleshooting (HPLC/GC)

Symptom: "My peaks are tailing or splitting."

Root Cause: The thiazole nitrogen is a weak base. In unbuffered acidic mobile phases, it protonates (


), causing secondary interactions with residual silanols on silica-based HPLC columns.

Optimized HPLC Method:

  • Column: C18 (End-capped or Base-deactivated).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid. Do not use pure water.

  • Mobile Phase B: Acetonitrile.

  • Why? The buffer suppresses silanol ionization and masks the basic nitrogen interactions, sharpening the peak.

Summary of Stability Data

ParameterConditionStability RatingPrimary Risk
pH Acid (pH 1-3)ModerateEther hydrolysis (slow)
pH Neutral (pH 4-8)Excellent Physical loss (Volatility)
pH Base (pH > 9)PoorRing opening/Fragmentation
Light Ambient / UVModerateN-oxide formation (slow)
Material GlassExcellent N/A
Material Plastic (PP/PE)PoorSorption (surface binding)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9256, Thiazole. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: Phenylethyl 2-methylbutyrate (FEMA 3632 context).[2] Retrieved from [Link]

  • Metwally, K. et al. (2021). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole.[3] PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis and Reactivity of Thiazoles. Retrieved from [Link]

  • The Good Scents Company. Flavor and Fragrance Information: 2-(methoxymethyl)thiazole. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 2-(Methoxymethyl)thiazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(methoxymethyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of synthesizing this important heterocyclic intermediate. We will move beyond simple protocols to explore the underlying principles of catalyst and method selection, troubleshoot common experimental hurdles, and provide a framework for achieving efficient, reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered by researchers.

Q1: What is the most reliable method for synthesizing 2-(methoxymethyl)thiazole?

For laboratory-scale synthesis, the Hantzsch thiazole synthesis remains the most robust and widely used method due to its reliability, high yields, and the accessibility of starting materials.[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For 2-(methoxymethyl)thiazole, the key reactants would be methoxythioacetamide and a suitable α-haloacetaldehyde or its equivalent.

Q2: Is a catalyst always necessary for the Hantzsch synthesis?

Not in the traditional sense. The classic Hantzsch synthesis is often conducted thermally, typically by refluxing the reactants in a solvent like ethanol.[1][2] In this context, the reaction proceeds without an external catalyst. However, modern variations employ catalysts to improve reaction times, lower temperatures, and enhance yields, especially in more complex syntheses. These can include Brønsted acids, Lewis acids, or heterogeneous catalysts.[3][4]

Q3: What are the primary starting materials I need for this synthesis?

The core components for the Hantzsch synthesis of 2-(methoxymethyl)thiazole are:

  • A Thioamide : Methoxythioacetamide (CH₃OCH₂C(S)NH₂).

  • An α-Halocarbonyl : Typically 2-chloroacetaldehyde or 2-bromoacetaldehyde. These are often handled as aqueous solutions or generated in situ due to their instability.

Q4: What is the fundamental mechanism of the Hantzsch synthesis?

The reaction proceeds through a well-established mechanism:

  • S-Alkylation : The sulfur atom of the thioamide, acting as a nucleophile, attacks the α-carbon of the halocarbonyl in an Sₙ2 reaction, displacing the halide.[1][2][5]

  • Cyclization : The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular condensation.[1][5]

  • Dehydration : The resulting thiazoline intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[5][6]

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product R1 Methoxythioacetamide S1 Step 1: S-Alkylation (SN2) R1->S1 R2 α-Haloacetaldehyde R2->S1 S2 Intermediate S1->S2 S3 Step 2: Intramolecular Cyclization S2->S3 S4 Thiazoline Intermediate S3->S4 S5 Step 3: Dehydration S4->S5 P 2-(Methoxymethyl)thiazole S5->P

Caption: Hantzsch synthesis mechanism workflow.

Catalyst and Method Selection Guide

Choosing the right conditions is critical for efficiency and yield. While the thermal Hantzsch method is a reliable baseline, several catalytic systems offer significant advantages.

Comparative Analysis of Synthetic Methods
MethodCatalyst / ConditionsAdvantagesDisadvantagesBest For
Classic Hantzsch Thermal (Reflux in Ethanol)Simple, robust, high-yielding for many substrates.[1]Can require long reaction times and high temperatures.Initial trials, scale-up, and baseline synthesis.
Brønsted Acid Catalysis Trifluoromethanesulfonic acid (TfOH)[3]Mild conditions, metal-free, broad substrate scope.[3]Requires handling of strong acids; starting materials may differ (e.g., α-diazoketones).Syntheses where mild, metal-free conditions are critical.
Heterogeneous Catalysis Silica Supported Tungstosilicic Acid[4]Catalyst is reusable and easily separated by filtration, promoting green chemistry.[4]May require optimization of catalyst loading and conditions.[4]Environmentally conscious process development and continuous flow chemistry.
Microwave-Assisted p-Toluenesulfonic acid (PTSA)[7]Drastically reduced reaction times (minutes vs. hours).[7][8]Requires specialized microwave reactor; scalability can be a concern.Rapid library synthesis and high-throughput screening.
Green Chemistry Approach Chitosan Hydrogel Biocatalyst[9]Eco-friendly, biodegradable catalyst, often performed under ultrasonic irradiation.[9]Catalyst preparation adds a step; may have substrate limitations.Academic research and development of sustainable methodologies.
Expert Recommendation:

For a researcher new to this synthesis, start with the Classic Hantzsch method . Its simplicity and extensive documentation make it an excellent benchmark. Once a baseline yield is established, exploring microwave-assisted synthesis or a reusable heterogeneous catalyst can be powerful strategies for optimization.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Guide Fig. 2: Troubleshooting Decision Tree start Problem Encountered low_yield Low or No Yield start->low_yield byproducts Multiple Spots on TLC / Impure Product start->byproducts check_reagents 1. Verify Reagent Quality & Stoichiometry - Is thioamide pure? - Is α-halocarbonyl fresh? - Are molar ratios correct? low_yield->check_reagents First step identify_byproducts 1. Characterize Impurities (NMR, MS) - Identify potential side-products. byproducts->identify_byproducts check_conditions 2. Check Reaction Conditions - Is temperature high enough? - Is reflux adequate? - Is reaction time sufficient? check_reagents->check_conditions If reagents are OK check_ph 3. Analyze Reaction pH - Acidic conditions can cause isomerization - Basic conditions can cause side reactions. check_conditions->check_ph If conditions are OK isomer_formation Isomeric Product Detected? (e.g., 2-imino-2,3-dihydrothiazole) identify_byproducts->isomer_formation If yes reagent_decomp Reagent Decomposition Products? identify_byproducts->reagent_decomp If yes adjust_ph Adjust pH to neutral or slightly basic for workup. Consider non-acidic catalyst. isomer_formation->adjust_ph purify_reagents Purify starting materials. Use fresh α-halocarbonyl. reagent_decomp->purify_reagents

Caption: A logical guide to troubleshooting common synthesis issues.

Q&A Troubleshooting

Q: My reaction yields are consistently below 40%. What's the most likely cause? A: The most common culprits for low yield are the quality of the starting materials. The α-halocarbonyl (e.g., chloroacetaldehyde) is prone to polymerization and degradation. Ensure you are using a fresh bottle or a recently prepared solution. Secondly, verify the purity of your methoxythioacetamide, as impurities can inhibit the reaction.

Q: I see multiple products on my TLC plate, and the major spot is not my desired product. What is happening? A: This often points to side reactions or isomerization. Under strongly acidic conditions, the condensation can lead to the formation of a 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-substituted thiazole.[10] Ensure your reaction medium is not overly acidic. If using an acid catalyst, consider reducing its concentration or switching to a milder one. Another possibility is the self-condensation of the α-halocarbonyl.

Q: The reaction mixture turns dark brown or black immediately upon heating. Is this normal? A: While some color change is expected, rapid darkening to black often indicates decomposition of the thioamide or other starting materials. This can be caused by excessive heat or the presence of impurities. Try lowering the reaction temperature and ensuring your reagents are pure. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition.

Q: My product is difficult to purify. Any suggestions? A: 2-(Methoxymethyl)thiazole is a relatively polar molecule. If you are struggling with column chromatography, try changing your solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol). Alternatively, if the product is a solid, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be highly effective.[11] For basic impurities, an acidic wash during the workup can help, and for acidic impurities, a basic wash (e.g., with sodium bicarbonate solution) is recommended.[1]

Detailed Experimental Protocol: Classic Hantzsch Synthesis

This protocol provides a reliable baseline method for the synthesis of 2-(methoxymethyl)thiazole.

Materials:

  • Methoxythioacetamide (1.0 eq)

  • 2-Bromoacetaldehyde diethyl acetal (1.05 eq)

  • Ethanol (ACS Grade)

  • Hydrochloric Acid (3M)

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer.

Procedure:

  • Acetal Deprotection (In Situ Generation of Aldehyde):

    • To a solution of 2-bromoacetaldehyde diethyl acetal (1.05 eq) in ethanol (approx. 0.5 M concentration), add 3M hydrochloric acid (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to hydrolyze the acetal to the free aldehyde. The progress can be monitored by TLC. Causality Note: The acetal is used as a stable precursor to the volatile and reactive α-haloaldehyde.

  • Thiazole Formation:

    • To the solution containing the freshly generated 2-bromoacetaldehyde, add methoxythioacetamide (1.0 eq) in one portion.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).

    • Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting thioamide spot has been consumed. Causality Note: Refluxing provides the necessary activation energy for the cyclocondensation and subsequent dehydration steps.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Causality Note: Neutralization quenches the acid and precipitates the product if it is a salt, making it extractable into an organic solvent.[1]

    • Reduce the volume of ethanol using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure 2-(methoxymethyl)thiazole.

References

  • Gomha, S. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Chem Help Asap. (2020). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Available at: [Link]

  • Farkas, J., & Fodor, T. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Singh, P. P., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological and Environmental Prominence Letters. Available at: [Link]

  • Gomma, A. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]

  • Organic Chemistry. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

  • Hasanah, I., & Adam, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Matiychuk, V. S., et al. (2004). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Malek, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

Sources

Validation & Comparative

1H-NMR and 13C-NMR Spectral Interpretation of 2-(Methoxymethyl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectral analysis of 2-(methoxymethyl)thiazole , a critical bioisostere used in medicinal chemistry to modulate lipophilicity and metabolic stability. Unlike standard spectral libraries, this document frames the interpretation through the lens of competitive performance , comparing the thiazole scaffold against its 6-membered analog, 2-(methoxymethyl)pyridine .

The guide is designed for discovery chemists requiring definitive structural validation. It details the unique electronic deshielding effects of the 1,3-thiazole core, provides a self-validating assignment protocol, and outlines a robust synthesis pathway for reference standard generation.

Part 1: Structural Basis & Theoretical Framework

The 2-(methoxymethyl)thiazole molecule comprises a


-excessive (yet electron-deficient due to N) 5-membered heteroaromatic ring fused to an ether side chain.
Electronic Environment
  • Thiazole Ring: The sulfur atom acts as an electron donor (+M effect), while the nitrogen acts as an electron acceptor (-I/-M effect). This creates a specific polarization where C2 is the most electron-deficient position (most deshielded), followed by C4 .

  • Side Chain: The methoxymethyl group at C2 introduces an inductive withdrawing effect, further deshielding the C2 nucleus and the attached methylene protons.

Comparative Analysis: Thiazole vs. Pyridine

In drug design, the thiazole ring is often swapped with pyridine.[1] NMR spectroscopy distinguishes these bioisosteres not just by proton count, but by the magnetic anisotropy and chemical shift dispersion .[1]

Table 1: Comparative Spectral Performance (1H NMR)

Solvent: CDCl3, 400 MHz

Feature2-(Methoxymethyl)thiazole2-(Methoxymethyl)pyridineDiagnostic Advantage
Aromatic Region 2 Protons (Two doublets)4 Protons (Multiplets)Thiazole offers a cleaner baseline for integration in complex mixtures.
H-Alpha (Ring) H4: ~7.7 ppm H6: ~8.5 ppm Pyridine H6 is significantly more deshielded due to ring current anisotropy.[1]
Side Chain (-CH2-) ~4.85 ppm ~4.60 ppm Thiazole C2 exerts a stronger deshielding effect on the

-methylene than Pyridine C2.
Coupling Pattern Simple AX or AB system (

Hz)
Complex ABCD systemThiazole coupling constants are diagnostic for regioisomer confirmation.[1]

Part 2: Detailed Spectral Interpretation[1]

1H-NMR Assignment Strategy

The 1H-NMR spectrum of 2-(methoxymethyl)thiazole is characterized by high clarity. The key to validation is the coupling constant (


) and the chemical shift of the methylene singlet.
  • 
     7.72 (1H, d, 
    
    
    
    Hz, H-4):
    The proton adjacent to the Nitrogen (H4) is deshielded relative to H5.
  • 
     7.35 (1H, d, 
    
    
    
    Hz, H-5):
    The proton adjacent to the Sulfur (H5) appears upfield.
  • 
     4.82 (2H, s, -CH2-):  The methylene bridge. Note: If the sample is concentrated, this may drift slightly due to stacking interactions.[1]
    
  • 
     3.51 (3H, s, -OCH3):  The methoxy singlet, typical for aliphatic ethers.
    
13C-NMR Assignment Strategy

The 13C spectrum confirms the quaternary C2 position, which is critical for distinguishing this regioisomer from 4- or 5-substituted analogs.

Table 2: 13C-NMR Chemical Shift Data

Solvent: CDCl3, 100 MHz

Carbon PositionChemical Shift (

ppm)
Signal TypeElectronic Justification
C-2 168.5 QuaternaryHighly deshielded due to N-C=N character and ether substituent.
C-4 143.2 CHDeshielded by Nitrogen proximity.
C-5 119.8 CHShielded relative to C4; characteristic of 5-position in thiazoles.[1]
-CH2- 71.5 CH2Downfield shift due to direct attachment to aromatic C2.[1]
-OCH3 58.9 CH3Standard methoxy region.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Reference Standard

To ensure spectral accuracy, the compound should be synthesized via C2-Lithiation , which guarantees the regioisomer purity (unlike Hantzsch synthesis which can yield isomers if precursors are ambiguous).

Methodology:

  • Reagents: Thiazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Chloromethyl methyl ether (MOM-Cl, 1.1 eq), dry THF.

  • Procedure:

    • Cool a solution of thiazole in dry THF to -78°C under Argon.

    • Add n-BuLi dropwise over 15 minutes. The solution will turn yellow/orange (formation of 2-lithio-thiazole).

    • Stir for 30 minutes at -78°C.

    • Add MOM-Cl dropwise.[1] Caution: MOM-Cl is a carcinogen; use appropriate containment.

    • Allow to warm to room temperature over 2 hours.

    • Quench with saturated NH4Cl.[1] Extract with Ethyl Acetate.[1]

  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Protocol B: NMR Acquisition Parameters

For publication-quality data, adhere to these acquisition standards:

  • Concentration: 10 mg in 0.6 mL CDCl3 (99.8% D).[1]

  • Temperature: 298 K (25°C).[1]

  • Relaxation Delay (D1): Set to

    
     (approx. 10s) for accurate integration of the isolated H4/H5 doublets.
    
  • Scans: 16 (1H), 1024 (13C).[1]

Part 4: Visualization of Workflows

Structural Elucidation Logic

The following diagram illustrates the decision tree for confirming the 2-substituted isomer over the 4-substituted isomer using NMR data.

StructuralElucidation Start Unknown Isomer Sample Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckAromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Acquire->CheckAromatic Decision1 Coupling Constant (J)? CheckAromatic->Decision1 Result2 J ~ 3.3 Hz (Vicinal H4-H5) Decision1->Result2 Distinct Doublets Result4 J < 1.0 Hz (Long range H2-H5) Decision1->Result4 Broad Singlets CheckShift Check H5 Shift Result2->CheckShift Confirm4 INDICATED: 4-Substituted Thiazole Result4->Confirm4 Confirm2 CONFIRMED: 2-Substituted Thiazole CheckShift->Confirm2 H5 < 7.5 ppm

Caption: Logic flow for distinguishing 2-substituted thiazoles from regioisomers based on coupling constants (


 vs 

).
Synthesis & Analytical Workflow

This diagram details the self-validating loop from synthesis to spectral confirmation.[1]

SynthesisWorkflow Precursor Thiazole (Starting Material) Lithiation 1. n-BuLi, -78°C (C2-Lithiation) Precursor->Lithiation Trapping 2. MOM-Cl (Electrophilic Trap) Lithiation->Trapping Crude Crude Product Trapping->Crude Purification Flash Chromatography (Hex/EtOAc) Crude->Purification NMR_QC 1H/13C NMR QC (Target: >98% Purity) Purification->NMR_QC NMR_QC->Purification Fail (<95%) Final 2-(Methoxymethyl)thiazole Reference Standard NMR_QC->Final Pass

Caption: Synthetic pathway utilizing C2-selective lithiation to ensure regioisomeric purity of the standard.

References

  • Dondoni, A., et al. (1988).[1] "Thiazole-mediated synthetic methodology. Formylation of 2-lithiothiazole." Journal of Organic Chemistry.

  • Metzger, J. V. (1979).[1] Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Classic text for thiazole shifts).

  • Spectral Database for Organic Compounds (SDBS). "Thiazole 1H and 13C NMR Data." AIST Japan.[1]

  • BenchChem. "Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole" (Comparative data for regioisomers).

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1][2] (Reference for chemical shift prediction rules).

Sources

Comparing sensory thresholds of 2-(methoxymethyl)thiazole vs 2-acetylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 2-(methoxymethyl)thiazole and 2-acetylthiazole , designed for researchers and product development scientists.

Executive Summary

This guide compares the sensory characteristics, physicochemical properties, and detection thresholds of 2-acetylthiazole (a widely used "roasted/nutty" osmophore) and its structural analog, 2-(methoxymethyl)thiazole .[1]

While 2-acetylthiazole (FEMA 3328) is the industry standard for imparting popcorn, roasted peanut, and crust-like notes with a low odor threshold (ppb range), 2-(methoxymethyl)thiazole represents a structural modification where the carbonyl oxygen is replaced by a methoxy ether linkage.[1] This modification significantly alters the electron distribution and hydrogen-bonding capability of the molecule, shifting the sensory profile from "roasted" to "ethereal/vegetative" and likely increasing the sensory threshold.

Key Distinction:

  • 2-Acetylthiazole: High-impact "Roasted/Popcorn" osmophore.[1]

  • 2-(Methoxymethyl)thiazole: Structural analog with altered polarity; likely exhibits "Green/Solvent/Vegetable" nuances with a higher detection threshold.[1]

Chemical Profile & Structural Analysis

The primary structural difference lies in the substituent at the C2 position of the thiazole ring. This alteration impacts volatility (vapor pressure) and receptor binding affinity.

Feature2-Acetylthiazole2-(Methoxymethyl)thiazole
Structure Thiazole ring conjugated with an Acetyl group (C=O).[1]Thiazole ring with a Methoxymethyl group (-CH₂-O-CH₃).
CAS Number 24295-03-2Research Grade / Intermediate
Formula C₅H₅NOSC₅H₇NOS
Molecular Weight 127.17 g/mol 129.18 g/mol
LogP (Predicted) ~0.4 - 0.7~0.5 - 0.9 (Ether is less polar than Ketone)
H-Bond Acceptors 2 (N, O=C)3 (N, O-Ether)
Electronic Effect Electron-withdrawing (Conjugated Carbonyl).[1][2]Electron-donating (Inductive effect of Alkyl/Ether).
Odor Category Pyrazine-like, Roasted, Nutty.[1]Ethereal, Green, Vegetable (Predicted).

Sensory Thresholds & Profile Comparison

2-Acetylthiazole (The Standard)[1]
  • Odor Character: Intense roasted nut, popcorn, hazelnut, and bread crust.

  • Odor Threshold (Water): 10 – 20 ppb (Estimated based on usage levels of 0.5–3 ppm in finished products).

  • Odor Threshold (Air): ~1.0 ng/L.

  • Flavor Profile: At 2-5 ppm, it provides a "corn chip" or "roasted peanut" body.[1]

  • Mechanism: The planar carbonyl group conjugated with the thiazole ring creates a specific "flat" region that fits tightly into "roasted" receptor sites, similar to acetylpyrazines.[1]

2-(Methoxymethyl)thiazole (The Analog)
  • Odor Character: Due to the breaking of the carbonyl conjugation, this molecule loses the intense "roasted" character.[1]

    • Predicted Notes: Ethereal, solvent-like, slightly green/vegetable, or fermented.

  • Odor Threshold: Likely Higher (>100 ppb) .

    • Rationale: The acetyl group is a pharmacophore for high-potency roasted notes.[1] Replacing the rigid C=O with the flexible -CH2-O- linkage reduces binding affinity to the specific "roasted" receptors.

  • Application: Likely acts as a modifier or intermediate rather than a primary flavor impact compound.[1]

Comparative Data Summary
Parameter2-Acetylthiazole2-(Methoxymethyl)thiazole
Primary Descriptor Popcorn / Roasted Nut Ethereal / Green / Vegetable
Secondary Nuances Bread crust, Corn chipSolvent, Fermented, Earthy
Detection Threshold (Water) Low (~10 ppb) Moderate-High (Est. >100 ppb)
Tenacity Medium (volatile)Medium-Low (ether increases volatility)
Chemesthetic Effect Warm, mouth-wateringNone / Solvent-cooling

Mechanism of Action (SAR Analysis)

The following diagram illustrates the Structure-Activity Relationship (SAR) distinguishing the two compounds. The "Roasted" perception relies heavily on the electron-deficient carbonyl carbon conjugated to the ring nitrogen.[1]

SAR_Analysis cluster_0 Key Structural Difference Acetyl 2-Acetylthiazole (C=O Conjugated) Receptor Olfactory Receptor (Roasted/Nutty Site) Acetyl->Receptor Planar Binding (Pi-Conjugation) Methoxy 2-(Methoxymethyl)thiazole (Ether Linkage) Methoxy->Receptor Steric Mismatch (Flexible Chain) Response_Low Altered/Low Impact (Green/Ethereal) Methoxy->Response_Low Weak Activation Response_High High Impact (Popcorn/Nutty) Receptor->Response_High Strong Activation Detail1 C=O Group: Electron Withdrawing Rigid Geometry Detail2 -CH2-O-CH3 Group: Electron Donating Flexible Rotatable Bond

Figure 1: SAR mechanism showing how the loss of the conjugated carbonyl group in 2-(methoxymethyl)thiazole disrupts the "roasted" receptor binding.[1]

Experimental Protocol: Threshold Determination

Since 2-(methoxymethyl)thiazole is not a standard commercial flavor with established public data, researchers must determine its threshold experimentally. The following protocol uses 2-acetylthiazole as the reference standard (Control) to validate the panel's sensitivity before testing the analog.

Method: ASTM E679 (3-Alternative Forced Choice - 3-AFC)[1]

Objective: Determine the Group Detection Threshold (


) for 2-(methoxymethyl)thiazole in water.
Phase 1: Panel Validation (Control)
  • Preparation: Prepare a stock solution of 2-acetylthiazole (1000 ppm in Ethanol).

  • Dilution: Create a geometric dilution series in odorless distilled water (Step factor 3).

    • Target Range: 1 ppb to 100 ppb.

  • Procedure: Present 3 cups (1 sample, 2 blanks) to 6-10 trained panelists.

  • Validation Criteria: The panel is valid if the calculated BET for 2-acetylthiazole falls between 5 – 20 ppb .

Phase 2: Evaluation of 2-(Methoxymethyl)thiazole
  • Stock Solution: Synthesize or procure >98% pure 2-(methoxymethyl)thiazole. Dissolve 0.1g in 10mL Ethanol (10,000 ppm).

  • Dilution Series: Prepare 6 concentration steps in water.

    • Step 1: 10 ppm

    • Step 2: 3.3 ppm

    • Step 3: 1.1 ppm

    • Step 4: 370 ppb

    • Step 5: 123 ppb

    • Step 6: 41 ppb[1]

  • Sensory Session:

    • Panelists perform the 3-AFC test (sniff and taste).

    • Panelists must describe the quality (e.g., "Is it nutty? Or solvent-like?").

  • Calculation:

    • Calculate the geometric mean of individual thresholds.

Safety Note
  • 2-Acetylthiazole is FEMA GRAS (Generally Recognized As Safe).[1]

  • 2-(Methoxymethyl)thiazole may NOT be GRAS.[1] Conduct all sensory sniffing tests in a fume hood or using an olfactometer (air dilution) to avoid ingestion until toxicological safety is confirmed. Do not taste unless GRAS status is verified.[1]

References

  • The Good Scents Company. (2023).[1] 2-Acetylthiazole Flavor and Fragrance Information.[1][3] Retrieved from [Link]

  • PubChem. (2023). 2-Acetylthiazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mosciano, G. (1989).[1][3] Perfumer & Flavorist, 14(6),[3] 47. (Source for 2-Acetylthiazole organoleptic descriptions).

  • ASTM International. (2019).[1] ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.[1] Retrieved from [Link]

  • RIFM. (2020).[1][4] Fragrance Ingredient Safety Assessment: 2-Acetylthiazole. Food and Chemical Toxicology. Retrieved from [Link]

Sources

A Comparative Guide to the Gas Chromatographic Behavior of 2-(methoxymethyl)thiazole on Polar vs. Non-Polar Columns

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the pharmaceutical and flavor industries, the precise characterization of volatile and semi-volatile compounds is paramount. Gas chromatography (GC) stands as a cornerstone technique for these analyses, and the selection of an appropriate capillary column is a critical determinant of separation efficiency and compound identification. This guide provides an in-depth comparison of the retention behavior of 2-(methoxymethyl)thiazole, a key heterocyclic compound, on polar and non-polar GC stationary phases. By examining its retention indices, we can elucidate the fundamental principles of solute-stationary phase interactions and provide a practical framework for method development.

The thiazole moiety is a significant scaffold in medicinal chemistry, and understanding the chromatographic behavior of its derivatives is crucial for quality control and metabolic studies.[1][2] This guide will delve into the experimental determination of retention indices, present a comparative analysis of these indices for 2-(methoxymethyl)thiazole on different column types, and discuss the underlying chemical principles that govern these observations.

The Decisive Role of Stationary Phase Polarity

The choice of a GC column's stationary phase is the most critical factor influencing the separation of analytes.[3][4][5] The general principle of "like dissolves like" is a useful starting point; polar columns are best suited for separating polar compounds, while non-polar columns excel at separating non-polar compounds.[3][4] This selectivity arises from the different intermolecular forces at play between the analyte and the stationary phase.

Non-Polar Columns , such as those with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5), primarily interact with analytes through van der Waals or dispersive forces.[6][7] For these columns, the elution order of analytes is largely determined by their boiling points, with more volatile compounds eluting first.

Polar Columns , on the other hand, typically utilize stationary phases like polyethylene glycol (PEG) (e.g., DB-WAX).[8] These phases can engage in stronger, more specific interactions with analytes, including dipole-dipole interactions and hydrogen bonding.[4] This allows for the separation of compounds with similar boiling points but different polarities.

Comparative Retention Indices of 2-(methoxymethyl)thiazole

The retention index (RI) is a standardized measure of a compound's retention in gas chromatography, relative to a series of n-alkanes.[9] It provides a more reproducible value than retention time alone, as it helps to normalize for variations in chromatographic conditions between different systems and laboratories.

Experimental Kovats retention index data for 2-(methoxymethyl)thiazole, sourced from the PubChem database, clearly demonstrates the profound impact of stationary phase polarity on its elution behavior.

CompoundStationary Phase TypeStationary Phase CompositionRetention Index (RI)
2-(methoxymethyl)thiazoleStandard Non-Polar(5%-Phenyl)-methylpolysiloxane (e.g., DB-5)869.5[10]
2-(methoxymethyl)thiazoleStandard PolarPolyethylene Glycol (e.g., DB-WAX)1338.6[10]

Analysis of the Data:

The data reveals a significant increase in the retention index of 2-(methoxymethyl)thiazole on the polar column compared to the non-polar column. This indicates a much stronger interaction between the analyte and the polar stationary phase.

The structure of 2-(methoxymethyl)thiazole contains several features that contribute to its polarity: a nitrogen atom and a sulfur atom within the thiazole ring, and an ether oxygen in the methoxymethyl substituent. These heteroatoms create a dipole moment in the molecule and provide sites for potential hydrogen bonding.

On a non-polar DB-5 column , the primary interaction is dispersive forces. The retention is therefore more influenced by the molecule's volatility.

On a polar DB-WAX column , the polyethylene glycol stationary phase can engage in dipole-dipole interactions with the polar thiazole ring and the ether linkage of 2-(methoxymethyl)thiazole. This strong affinity leads to a longer retention time and, consequently, a much higher retention index.

Experimental Protocol for Determining Kovats Retention Indices

To ensure the accuracy and reproducibility of retention index data, a standardized experimental protocol is essential. The following is a step-by-step methodology for determining the Kovats retention index of a target analyte.

1. Preparation of n-Alkane Standard Solution:

  • Prepare a homologous series of n-alkanes (e.g., C8 to C20) in a suitable volatile solvent (e.g., hexane or dichloromethane). The concentration of each n-alkane should be sufficient to produce a clear, detectable peak.

2. Sample Preparation:

  • Prepare a dilute solution of the analyte, 2-(methoxymethyl)thiazole, in the same solvent used for the n-alkane standard.

  • Prepare a co-injection mixture containing both the n-alkane series and the analyte.

3. Gas Chromatography (GC) Analysis:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.

  • Columns:

    • Non-Polar: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Polar: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: Split injection is typically used to prevent column overloading.

  • Temperature Program: A temperature-programmed analysis is common for separating a mixture with a range of boiling points. A typical program might be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: 5 minutes.

  • Analysis Sequence:

    • Inject the n-alkane standard solution to identify the retention times of each n-alkane.

    • Inject the analyte solution to determine its retention time.

    • Inject the co-injection mixture to confirm the elution order and retention times of all components in a single run.

4. Calculation of the Retention Index: The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:

I = 100 * [n + ( (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) )]

Where:

  • t_R(x) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane eluting immediately before the analyte.

  • t_R(n+1) is the retention time of the n-alkane eluting immediately after the analyte.

  • n is the carbon number of the n-alkane eluting before the analyte.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing n-Alkane_Standard Prepare n-Alkane Standard (C8-C20) Co-injection_Mix Prepare Co-injection Mixture n-Alkane_Standard->Co-injection_Mix Analyte_Solution Prepare Analyte Solution Analyte_Solution->Co-injection_Mix GC_System Gas Chromatograph (Polar & Non-Polar Columns) Co-injection_Mix->GC_System Inject Run_Alkanes Inject n-Alkane Standard Run_Analyte Inject Co-injection Mixture Record_RT Record Retention Times Run_Analyte->Record_RT Calculate_RI Calculate Retention Index (I) Record_RT->Calculate_RI

Caption: Experimental workflow for determining the retention index of 2-(methoxymethyl)thiazole.

Conclusion

The retention behavior of 2-(methoxymethyl)thiazole is significantly influenced by the polarity of the gas chromatography stationary phase. Its retention index is substantially higher on a polar polyethylene glycol (DB-WAX) column compared to a non-polar (5%-Phenyl)-methylpolysiloxane (DB-5) column. This difference is attributed to the strong dipole-dipole interactions between the polar analyte and the polar stationary phase.

This comparative guide underscores the importance of selecting the appropriate GC column for a given analysis. For complex mixtures containing compounds with varying polarities, a two-dimensional GC approach or the analysis of the sample on both polar and non-polar columns can provide a more comprehensive characterization and increase the confidence in compound identification. The systematic determination and comparison of retention indices, as outlined in this guide, is a robust methodology for researchers, scientists, and drug development professionals to achieve accurate and reliable analytical results.

References

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 575451, 2-Methoxythiazole. Retrieved January 23, 2024 from [Link]. [Link]

  • Agilent Technologies (2023). DB-5 GC Column. Retrieved from [Link]. [Link]

  • Agilent Technologies (2023). DB-WAX GC Columns. Retrieved from [Link]. [Link]

  • Phenomenex Inc. (2023). Types of stationary phases in gas chromatography. Retrieved from [Link]. [Link]

  • Chemistry LibreTexts (2023). Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]. [Link]

  • Klee, M. (2023). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?. Separation Science. Retrieved from [Link]. [Link]

  • Agilent Community (2018). Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I), Separation Factor(α)?. Retrieved from [Link]. [Link]

  • ResearchGate (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Retrieved from [Link]. [Link]

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A Senior Application Scientist's Guide to Validating Analytical Standards for 2-(methoxymethyl)thiazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of validating analytical standards for the quantification of 2-(methoxymethyl)thiazole, a key heterocyclic building block in medicinal chemistry.[1][2] We will move beyond a simple checklist approach to validation, instead focusing on the scientific rationale behind experimental design and the establishment of a self-validating analytical system.

The thiazole ring is a privileged scaffold in numerous pharmaceuticals, valued for its unique electronic properties and ability to interact with biological targets.[2][3] The specific functionalization, such as the methoxymethyl group at the 2-position, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Therefore, rigorous quantification of 2-(methoxymethyl)thiazole is critical during process development, quality control, and stability studies. The quality of the analytical standard used in this quantification is paramount, directly impacting the accuracy and reliability of the data generated.

This guide will compare two hypothetical, yet representative, analytical standards for 2-(methoxymethyl)thiazole, "Standard A" and "Standard B," using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the analytical technique. The validation process will be grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[4][5][6][7][8][9]

The Cornerstone of Quantification: The Analytical Standard

An analytical standard serves as the benchmark against which an unknown sample is measured. Its own quality characteristics—purity, identity, and stability—are transferred to every measurement made. A well-characterized standard from a reputable supplier will come with a comprehensive Certificate of Analysis (CoA), which is the first point of comparison.

Table 1: Comparison of Hypothetical Certificates of Analysis for 2-(methoxymethyl)thiazole Analytical Standards

ParameterStandard A (Supplier X)Standard B (Supplier Y)Rationale and Importance
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), IR¹H NMR, Mass Spectrometry (MS)Confirms the molecular structure is correct. A full suite of spectroscopic data provides higher confidence.
Purity (by HPLC) 99.8%99.5%The percentage of the desired compound. Higher purity minimizes the contribution of impurities to the analytical signal.
Purity (by qNMR) Not Provided99.6% (Traceable to NIST SRM)Quantitative NMR (qNMR) provides an absolute purity value without the need for a specific reference standard of the same compound, offering a high degree of accuracy. Traceability to a national metrology institute (e.g., NIST) standard is the gold standard for metrological traceability.
Water Content (Karl Fischer) 0.1%0.2%Water content can affect the accurate weighing of the standard. It should be accounted for in the preparation of standard solutions.
Residual Solvents (GC-HS) <0.1% (Acetone, Ethyl Acetate)<0.2% (Ethyl Acetate)Solvents from the synthesis and purification process can contribute to the mass of the standard and may interfere with the analysis.
Traceability Traceable to in-house primary standardTraceable to USP/EP primary standards where availableTraceability to pharmacopeial standards provides a direct link to internationally recognized benchmarks, enhancing inter-laboratory consistency.
Storage Conditions 2-8 °C, protect from lightRoom TemperatureIndicates the stability of the standard and the necessary handling procedures to maintain its integrity.
Retest Date 24 months12 monthsProvides guidance on the expected stability of the standard under the recommended storage conditions.

From this initial comparison, Standard A appears to have a higher HPLC purity, while Standard B offers the advantage of qNMR purity assessment and traceability to pharmacopeial standards. These differences will inform the subsequent experimental validation.

Experimental Validation: A Deep Dive into Performance Characteristics

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[10] For the quantification of 2-(methoxymethyl)thiazole, this means the method must be accurate, precise, specific, and linear over a defined range.

Diagram: Workflow for Analytical Standard Validation

G cluster_0 Phase 1: Standard & Method Preparation cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Data Analysis & Comparison Standard_Procurement Procure Standards A & B Review CoA Method_Development Develop HPLC-UV Method for 2-(methoxymethyl)thiazole Standard_Procurement->Method_Development Standard_Preparation Prepare Stock and Working Standard Solutions Method_Development->Standard_Preparation Sample_Preparation Prepare Spiked Samples and Placebo Standard_Preparation->Sample_Preparation Specificity Specificity (Forced Degradation, Impurity Spiking) Sample_Preparation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Validation Data (Statistical Analysis) Robustness->Data_Analysis Comparison Compare Performance of Standards A & B Data_Analysis->Comparison Conclusion Draw Conclusion on Suitability of Standards Comparison->Conclusion

Caption: A workflow diagram illustrating the key phases in the validation and comparison of analytical standards.

Experimental Protocol: HPLC-UV Method for 2-(methoxymethyl)thiazole

This protocol is a starting point and should be optimized as part of method development.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan (e.g., 245 nm).

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh approximately 25 mg of the 2-(methoxymethyl)thiazole analytical standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Working Standards: Prepare a series of dilutions from the stock standard to cover the expected working range (e.g., 1-100 µg/mL).

  • Sample Solution Preparation:

    • For validation purposes, a placebo (matrix without the analyte) and samples spiked with a known concentration of the analytical standard will be used.

Specificity: Ensuring the Signal is True

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

Causality Behind Experimental Choices: We perform forced degradation studies to intentionally create potential degradation products.[12][13][14] This is a proactive approach to ensure that if the compound degrades on stability, our method can distinguish the intact analyte from its degradants. Spiking with known potential impurities challenges the method's ability to separate these from the main peak.

Protocol: Forced Degradation Study
  • Prepare solutions of 2-(methoxymethyl)thiazole (e.g., 100 µg/mL) in:

    • 0.1 N HCl (Acidic hydrolysis)

    • 0.1 N NaOH (Basic hydrolysis)

    • 3% H₂O₂ (Oxidative degradation)

  • Expose the solutions to heat (e.g., 60 °C for 24 hours).

  • Expose a solid sample to UV light (e.g., 254 nm for 24 hours).

  • Analyze all stressed samples by HPLC-UV and examine the chromatograms for the appearance of new peaks and any change in the main peak's purity and retention time.

Expected Outcome for a Superior Standard: A high-quality standard, when used to develop the method, will result in a chromatogram where the main 2-(methoxymethyl)thiazole peak is well-resolved from all degradation peaks and any known impurities. The peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.

Linearity and Range: A Proportional Response

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

Protocol: Linearity Assessment
  • Prepare a series of at least five concentrations of the analytical standard across the desired range (e.g., 80% to 120% of the target concentration for an assay).[7]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Table 2: Hypothetical Linearity Data Comparison

ParameterStandard AStandard BAcceptance Criteria (ICH Q2(R2))
Range 1 - 100 µg/mL1 - 100 µg/mLAppropriate for the intended use.
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero.
Residuals Randomly scatteredRandomly scatteredNo discernible pattern.

Interpretation: Both standards demonstrate excellent linearity. Standard A shows a slightly higher correlation coefficient, which may be attributed to its slightly higher purity as stated on the CoA.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] This is often determined by spike recovery studies.

Protocol: Accuracy by Spike Recovery
  • Prepare a placebo solution (matrix without the analyte).

  • Spike the placebo with the analytical standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Hypothetical Accuracy Data Comparison

Spike LevelStandard A (Mean Recovery ± RSD)Standard B (Mean Recovery ± RSD)Acceptance Criteria
80% 99.5% ± 0.8%99.2% ± 1.1%98.0 - 102.0%
100% 100.2% ± 0.5%99.8% ± 0.9%98.0 - 102.0%
120% 100.5% ± 0.6%100.8% ± 1.0%98.0 - 102.0%

Interpretation: Both standards demonstrate acceptable accuracy. The slightly better recovery and lower relative standard deviation (RSD) for Standard A may again be linked to its higher purity.

Precision: Consistency of Measurement

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the RSD. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Protocol: Precision Assessment
  • Repeatability: Analyze six replicate preparations of the standard at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Table 4: Hypothetical Precision Data Comparison

ParameterStandard A (%RSD)Standard B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.6%0.9%≤ 1.0%
Intermediate Precision (n=12) 0.8%1.2%≤ 2.0%

Interpretation: Standard A demonstrates superior precision in this hypothetical scenario. A standard with fewer impurities is less likely to contribute to analytical variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: Hypothetical LOD & LOQ Comparison

ParameterStandard AStandard BImportance
LOD 0.1 µg/mL0.15 µg/mLImportant for impurity analysis.
LOQ 0.3 µg/mL0.45 µg/mLThe lowest concentration that can be reliably measured.

Interpretation: The lower LOD and LOQ achievable with Standard A suggest it would be more suitable for methods intended to quantify trace levels of 2-(methoxymethyl)thiazole or its impurities.

Robustness: Resistance to Change

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Protocol: Robustness Assessment

Introduce small variations to the method parameters, one at a time, and assess the impact on the results. Examples include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Expected Outcome: The method should show no significant change in retention time, peak shape, or quantification when these minor changes are made, regardless of the standard used. However, the initial method development will be more straightforward with a higher purity standard.

Synthesizing the Data: A Holistic Comparison

The choice of an analytical standard is a critical decision that influences the entire lifecycle of an analytical method.

Diagram: Impact of Standard Quality on Result Reliability

G cluster_0 Analytical Standard Quality cluster_1 Analytical Method Performance cluster_2 Final Data Quality HighPurity High Purity & Well-Characterized Standard HighPerformance High Specificity High Accuracy High Precision HighPurity->HighPerformance Leads to LowPurity Lower Purity or Poorly Characterized Standard LowPerformance Poor Specificity Inaccurate Results Imprecise Results LowPurity->LowPerformance Leads to Reliable Reliable & Defensible Quantitative Data HighPerformance->Reliable Ensures Unreliable Unreliable & Questionable Quantitative Data LowPerformance->Unreliable Results in

Caption: The direct relationship between the quality of the analytical standard and the reliability of the final quantitative results.

Table 6: Overall Performance Comparison of Analytical Standards

Validation ParameterStandard AStandard BRecommendation
Purity & Characterization Excellent (99.8% HPLC)Very Good (qNMR, Traceable)Standard B's traceability is a significant advantage for regulatory submissions.
Specificity ExcellentExcellentBoth standards allow for the development of a specific method.
Linearity Excellent (r² = 0.9998)Excellent (r² = 0.9995)Both are highly suitable.
Accuracy Excellent (Recovery 99.5-100.5%)Good (Recovery 99.2-100.8%)Standard A shows slightly better performance.
Precision Excellent (RSD < 1.0%)Good (RSD < 1.5%)Standard A is demonstrably more precise.
LOD/LOQ LowerHigherStandard A is preferred for trace analysis.
Overall Suitability Highly Recommended for all applications, especially for low-level quantification.Recommended for routine assays, with the traceability being a key strength for GMP environments.The ultimate choice depends on the specific application. For routine quality control assays, both standards are likely acceptable. For the quantification of impurities or in method validation for regulatory submission, the higher purity and precision of Standard A, combined with the traceability of Standard B (if available for A), would be ideal.

Conclusion

This guide demonstrates that the validation of an analytical standard is not a mere formality but a rigorous scientific investigation. While both hypothetical standards, A and B, performed well, the subtle differences in their performance characteristics, originating from their initial quality as documented in their CoAs, have a cascading effect on the reliability of the analytical data.

As a Senior Application Scientist, my recommendation hinges on the principle of "fitness for purpose."[15] For high-stakes applications such as the quantification of impurities or the release testing of a final drug product, a standard with the highest achievable purity and comprehensive characterization (like Standard A, ideally with the traceability of Standard B) is the only defensible choice. For less critical in-process controls, a well-characterized standard like Standard B may be sufficient. The investment in a high-quality, thoroughly validated analytical standard is an investment in the integrity and success of your research and development program.

References

  • ICH. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Kamkhede, D.B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Ruan, J.C., et al. (2012). Improved synthesis of 2-methoxyphenothiazine. ResearchGate. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • The Good Scents Company. 2-methyl-5-methoxythiazole. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Narang, R. et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. [Link]

  • Roge, A.B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • USP. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]

  • PMC. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • MicroCombiChem. Analytical Standards. [Link]

  • DCVMN. <1226> VERIFICATION OF COMPENDIAL PROCEDURES. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PMC. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • INIS-IAEA. SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methoxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(methoxymethyl)thiazole, a heterocyclic compound integral to various research and development endeavors.[1] The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, from the point of generation to its final disposition. The causality behind each step is explained to foster a culture of safety and scientific integrity.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe management. While specific data for 2-(methoxymethyl)thiazole is not extensively available, its hazard profile can be inferred from the parent thiazole molecule and structurally related derivatives.

Key Hazards Associated with Thiazole Derivatives:

  • Flammability: Thiazole is a flammable liquid and vapor.[2][3] It is crucial to handle and store it away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Toxicity: Thiazole and its derivatives can be harmful if swallowed or in contact with skin.[4][5] They may also cause skin and respiratory tract irritation, and there is a risk of serious eye damage.[2][5]

  • Environmental Hazards: Thiazole is classified as a hazardous waste and must be disposed of accordingly to prevent environmental contamination.[5][6] It should not be released into surface water or sanitary sewer systems.[6][7]

Due to these properties, 2-(methoxymethyl)thiazole must be treated as a hazardous waste, requiring a dedicated and compliant disposal pathway.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(methoxymethyl)thiazole or its waste, it is imperative to be equipped with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities.[8]Thiazole derivatives can cause severe eye irritation and damage.[5][8] Goggles and face shields provide a robust barrier against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[8] Contaminated gloves should be replaced immediately.[5]To prevent skin contact, which can be harmful.[4] Hands should be washed thoroughly after handling.[9]
Body Protection A laboratory coat, preferably of a non-absorbent material. A chemical-resistant apron is advised for larger quantities.[8]Protects skin and personal clothing from accidental spills and contamination.[8]
Respiratory Protection All handling should be conducted in a well-ventilated area, such as a chemical fume hood.[2][8]To prevent inhalation of potentially irritating vapors.[2]

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of 2-(methoxymethyl)thiazole is a multi-step process that ensures safety and regulatory compliance at every stage.

Immediate and correct segregation of waste is crucial to prevent dangerous chemical reactions.

  • Waste Container: Use a designated, properly labeled, and leak-proof hazardous waste container. The container must be compatible with organic solvents and thiazole derivatives.

  • Segregation: Do not mix 2-(methoxymethyl)thiazole waste with other waste streams, especially strong oxidizing agents, acids, acid anhydrides, or acid chlorides, to avoid potentially violent reactions.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Thiazole, 2-(methoxymethyl)-".[10] All major constituents and their approximate percentages should be listed.[10]

Proper storage while awaiting pickup by Environmental Health and Safety (EHS) is a critical safety measure.

  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.[2][3]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.[10]

  • Container Integrity: Ensure the container is always sealed when not in use.[10] Do not leave funnels in the container.[10]

In the event of a spill, a swift and informed response is necessary to minimize hazards.

  • Minor Spills: For small spills, remove all ignition sources.[3][5] Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[3] Place the absorbent material into a suitable, sealed container for disposal as hazardous waste.[3]

  • Major Spills: In the case of a larger spill, evacuate the area and alert your institution's EHS or emergency response team immediately.[5]

The ultimate disposal of 2-(methoxymethyl)thiazole waste must be handled by a licensed hazardous waste disposal company.

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[5] In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification: Due to its flammability, this waste would likely carry the EPA hazardous waste number D001 for ignitability.[5]

  • Disposal Method: The most common and effective method for disposing of this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.

The following diagram illustrates the decision-making process for the disposal of 2-(methoxymethyl)thiazole.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage & Handling cluster_2 Final Disposition start 2-(methoxymethyl)thiazole Waste Generated container Select Compatible, Labeled Hazardous Waste Container start->container segregate Segregate from Incompatible Wastes (e.g., Oxidizers, Acids) container->segregate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) segregate->ppe storage Store in Ventilated Satellite Accumulation Area with Secondary Containment ppe->storage seal Keep Container Securely Sealed storage->seal ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) seal->ehs_pickup disposal Transport to Licensed Hazardous Waste Facility ehs_pickup->disposal incineration Final Disposal via High-Temperature Incineration disposal->incineration

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiazole, 2-(methoxymethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of Thiazole, 2-(methoxymethyl)-. As researchers and drug development professionals, a deep understanding of the materials in our laboratories is paramount, not only for experimental success but for our personal safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive and self-validating safety system.

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. Thiazole, 2-(methoxymethyl)-, like many heterocyclic compounds, presents a multi-faceted risk profile. The primary hazards are summarized below, based on data from analogous compounds and safety data sheets (SDS).[1][2][3]

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Flammability This compound is a flammable liquid and vapor. Vapors can travel to an ignition source and flash back.[3]H225: Highly flammable liquid and vapour. H226: Flammable liquid and vapor.[1]
Acute Oral Toxicity Harmful if ingested. Accidental swallowing may cause significant health issues.[1][4]H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation upon direct contact. Prolonged exposure can lead to more severe dermal effects.[1][2][5]H315: Causes skin irritation.[1][2][5]
Serious Eye Damage/Irritation Poses a significant risk of serious eye damage or irritation upon contact.[1][2][5]H318: Causes serious eye damage.[1] H319: Causes serious eye irritation.[2][5]
Respiratory Irritation Vapors or mists may cause irritation to the respiratory tract.[1][2][6]H335: May cause respiratory irritation.[1][2][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of convenience but a scientifically-driven choice to mitigate the specific hazards identified above. The following PPE is mandatory when handling Thiazole, 2-(methoxymethyl)-.

Hand Protection: The First Line of Defense
  • Requirement: Wear appropriate protective gloves.[7] Nitrile gloves are an excellent initial choice due to their broad chemical resistance.

  • Causality: The primary function of gloves is to prevent skin contact, mitigating the risk of skin irritation (H315).[1][2][5] Given that dermal absorption can also be a route for systemic toxicity, gloves are a critical barrier. Always use powder-free gloves to prevent aerosolization of the chemical.[8]

  • Protocol:

    • Inspect gloves for any signs of degradation or perforation before each use.

    • Don gloves, ensuring cuffs are pulled over the sleeves of your lab coat to create a seal.[8]

    • Change gloves every 30-60 minutes or immediately if you suspect contamination or damage.[8]

    • After use, remove gloves without touching the outer surface with your bare hands and dispose of them in the designated hazardous waste container.

Eye and Face Protection: Shielding from Splashes and Vapors
  • Requirement: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Causality: This is a direct countermeasure to the severe eye damage/irritation hazard (H318/H319).[1][2][5] The tight seal of goggles is necessary to protect against vapors and accidental splashes, which can have immediate and severe consequences.

  • Protocol:

    • Ensure goggles fit snugly against the face to form a protective seal.

    • Keep goggles clean and free of scratches that could impair vision.

    • In case of a splash, proceed immediately to an eyewash station and flush for at least 15 minutes, holding the eyelids open.[3][6][9]

Body Protection: Preventing Widespread Contamination
  • Requirement: A long-sleeved, flame-resistant lab coat is mandatory. For larger quantities or operations with a higher spill risk, a chemically resistant apron (e.g., PVC) should be worn over the lab coat.[4]

  • Causality: The lab coat and apron protect your skin and personal clothing from spills and splashes, addressing the skin irritation hazard (H315).[1][2][5] Flame resistance is crucial due to the flammability of the compound (H225/H226).[1]

  • Protocol:

    • Always keep the lab coat fully buttoned.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.[9]

    • If a lab coat becomes contaminated, remove it immediately and decontaminate or dispose of it as hazardous waste.

Respiratory Protection: Ensuring Safe Inhalation
  • Requirement: All handling of Thiazole, 2-(methoxymethyl)- must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[9]

  • Causality: This engineering control is the primary method to mitigate the risk of respiratory tract irritation (H335).[1][2][6] PPE for respiration is a secondary measure.

  • Protocol for Respirator Use (if required):

    • If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

    • Proper fit-testing and training are mandatory before using any respirator to ensure its effectiveness.[10]

Operational and Disposal Plan: A Self-Validating Workflow

A safe experiment is one where safety is integrated into the workflow from start to finish. The following plan provides a framework for the safe handling and disposal of Thiazole, 2-(methoxymethyl)-.

Safe Handling and Storage Workflow

The following diagram illustrates the logical flow for safely handling this chemical.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Don Required PPE (Gloves, Goggles, Lab Coat) prep_1->prep_2 prep_3 Gather Materials & Ground Equipment prep_2->prep_3 handle_1 Work Inside Fume Hood prep_3->handle_1 Begin Experiment handle_2 Keep Container Tightly Closed When Not in Use handle_1->handle_2 handle_3 Avoid Contact with Ignition Sources & Incompatibles handle_2->handle_3 clean_1 Segregate Waste into Hazardous Waste Container handle_3->clean_1 Conclude Experiment clean_2 Decontaminate Work Area clean_1->clean_2 clean_3 Doff PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for the safe handling of Thiazole, 2-(methoxymethyl)-.

  • Handling:

    • Always work in a well-ventilated area, preferably a chemical fume hood.[9]

    • Keep the container tightly closed when not in use.[1][11]

    • Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][11]

    • Avoid contact with incompatible materials such as strong oxidizing agents and acids.[4][11]

    • Wash hands thoroughly after handling.[1][2]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from sources of ignition.[7][11]

    • Keep the container tightly closed to prevent the escape of vapors.[7][11]

Emergency Procedures: Spill Response
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Isolate: Remove all sources of ignition.[4]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.[9]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan
  • Waste Classification: All waste contaminated with Thiazole, 2-(methoxymethyl)-, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[9]

  • Procedure:

    • Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

    • Do not dispose of this chemical down the drain or in general trash.[9][12]

    • Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[9][11]

By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and your research.

References

  • Safety Data Sheet Thiazole. (n.d.). metasci.
  • SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2021-12-24). Fisher Scientific.
  • SAFETY DATA SHEET. (2024-03-05). Fisher Scientific.
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